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  • Product: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
  • CAS: 90104-36-2

Core Science & Biosynthesis

Foundational

The Structural Evolution of 1-Aminoindane: Therapeutic Potential of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Derivatives

Executive Summary The 1-amino-2,3-dihydro-1H-indene (1-aminoindane) scaffold is a privileged structure in medicinal chemistry, historically recognized as the core pharmacophore of the irreversible monoamine oxidase B (MA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-amino-2,3-dihydro-1H-indene (1-aminoindane) scaffold is a privileged structure in medicinal chemistry, historically recognized as the core pharmacophore of the irreversible monoamine oxidase B (MAO-B) inhibitor rasagiline[1]. However, the strategic functionalization of this scaffold at the C1 position—specifically the synthesis of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate and its hydrolyzed derivative 1-aminoindane-1-carboxylic acid (1-Aic) —has radically expanded its therapeutic utility. By introducing a quaternary stereocenter and an orthogonal reactive ester handle, this molecule has transitioned from a simple neuroactive amine into a critical building block for two highly distinct therapeutic arenas: the epigenetic modulation of p300/CBP histone acetyltransferases (HATs) for oncology[2], and the conformational constraint of cyclic peptidomimetics targeting the Interleukin-23 receptor (IL-23R) for autoimmune diseases[3].

This technical guide dissects the mechanistic causality, synthetic protocols, and pharmacological data driving the development of these advanced derivatives.

Mechanistic Axis 1: Epigenetic Modulation via p300/CBP HAT Inhibition

The p300 and CBP paralogs are transcriptional co-activators that acetylate histones, playing a critical role in oncogene expression. Designing small-molecule inhibitors for the HAT domain is notoriously difficult due to the highly conserved, narrow acetyl-CoA binding pocket.

Causality of the Scaffold: The methyl 1-aminoindane-1-carboxylate scaffold is uniquely suited to overcome this challenge. The indane ring provides the necessary hydrophobic bulk to anchor the molecule, while the C1 methyl ester acts as an essential electrophilic trap for spirocyclization. When the C1 amine is converted to an isocyanate, it can be cyclized with an adjacent amide to form a spiro-oxazolidinedione core[2]. This 3D spiro architecture projects into the acetyl-CoA pocket with precise vector geometry, achieving low-nanomolar inhibition that planar molecules cannot replicate.

Protocol 1: Synthesis and Validation of Spiro-oxazolidinedione HAT Inhibitors

1. Phosgenation (Isocyanate Formation)

  • Step: Suspend (R)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in anhydrous CH₂Cl₂ and cool to 0 °C. Add 1.0 equivalent of triethylamine (TEA) followed by 0.33 equivalents of triphosgene.

  • Causality: Triphosgene is utilized over phosgene gas for safety and precise stoichiometric control. The 0 °C temperature suppresses intermolecular urea formation, heavily favoring the monomeric isocyanate intermediate.

2. Spirocyclization

  • Step: The crude isocyanate is reacted with a secondary amide nucleophile in the presence of a strong base (e.g., t-BuONa) in toluene at 100 °C.

  • Causality: The base deprotonates the amide, which subsequently attacks the isocyanate carbon. The resulting intermediate immediately undergoes an intramolecular cyclization onto the C1 methyl ester, ejecting methanol and locking the spiro-oxazolidinedione ring system into place.

3. Self-Validation Checkpoint

  • Step: Monitor the reaction via LC-MS. The disappearance of the isocyanate mass and the appearance of the

    
     corresponding to the spiro-product (minus the mass of methanol, 
    
    
    
    ) confirms successful cyclization[2].

G A Methyl 1-aminoindane -1-carboxylate B Isocyanate Intermediate (Triphosgene, TEA) A->B Phosgenation C Spiro-oxazolidinedione Core B->C Spirocyclization (- MeOH) D p300/CBP HAT Inhibition C->D Acetyl-CoA Competitive Binding

Workflow for synthesizing spiro-oxazolidinedione HAT inhibitors from the methyl ester scaffold.

Mechanistic Axis 2: Peptidomimetic Scaffolds for IL-23R Antagonism

The IL-23/IL-23R axis is a primary driver of Th17-mediated autoimmune diseases, including Inflammatory Bowel Disease (IBD) and psoriasis[4]. While monoclonal antibodies targeting IL-23 are effective, developing oral peptide antagonists requires overcoming severe gastrointestinal proteolytic degradation.

Causality of the Scaffold: Hydrolysis of the methyl ester yields 1-aminoindane-1-carboxylic acid (1-Aic). As an unnatural, highly constrained


-disubstituted amino acid, 1-Aic forces the peptide backbone into a rigid 

-turn conformation. This quaternary stereocenter restricts the Ramachandran dihedral angles (

), which serves a dual purpose: it pre-organizes the peptide for high-affinity binding to IL-23R, and it completely sterically shields adjacent peptide bonds from luminal proteases (e.g., trypsin, chymotrypsin), enabling oral bioavailability[3].
Protocol 2: Fmoc-SPPS Incorporation of 1-Aic into Cyclic Peptides

1. Resin Preparation & Deprotection

  • Step: Swell Rink Amide AM resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

2. Coupling of Fmoc-1-Aic-OH

  • Step: Dissolve 3.0 equivalents of Fmoc-1-Aic-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Add to the resin and agitate for 4 hours at room temperature.

  • Causality: The quaternary

    
    -carbon of 1-Aic creates immense steric hindrance. Standard coupling reagents (like DIC/Oxyma) are insufficient and will result in truncated sequences. HATU, a highly reactive uronium salt, combined with a strong base (DIPEA) and extended coupling times, is mandatory to drive the amidation to completion.
    

3. Self-Validation Checkpoint

  • Step: Do NOT rely solely on the colorimetric Kaiser test, as sterically hindered amines often yield false negatives. Instead, perform a microcleavage (TFA/TIPS/H₂O, 95:2.5:2.5) on a 5 mg resin sample and analyze via LC-MS to confirm the exact mass shift corresponding to successful 1-Aic incorporation.

4. Cyclization

  • Step: Following chain elongation, cyclize the peptide via an intramolecular disulfide bond (between flanking Cys residues) or a lactam bridge to further lock the bioactive conformation[3].

G IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rβ1 Complex IL23->Receptor Binds JAK JAK2 / TYK2 Phosphorylation Receptor->JAK STAT STAT3 Activation & Translocation JAK->STAT Th17 Th17 Cell Pathogenesis (IBD) STAT->Th17 Peptide 1-Aic Cyclic Peptide Antagonist Peptide->Receptor Steric Blockade

Mechanism of IL-23R pathway blockade by 1-Aic-containing cyclic peptide antagonists.

Mechanistic Axis 3: Neuroprotection and MAO-B Inhibition

While the C1-carboxylate derivatives are paving new roads in epigenetics and immunology, the foundational 1-aminoindane core remains highly relevant in neurology. (R)-1-aminoindane is the major active metabolite of rasagiline[5]. Unlike rasagiline, which irreversibly inhibits MAO-B via its N-propargyl group, 1-aminoindane lacks the propargyl moiety and exhibits only weak MAO-B inhibition (


 ~1 mM)[5].

However, it retains significant neuroprotective properties, enhancing striatal dopaminergic neurotransmission independent of MAO inhibition[5]. The methyl 1-aminoindane-1-carboxylate derivative is currently being investigated as a lipophilic prodrug scaffold capable of crossing the blood-brain barrier more efficiently before enzymatic hydrolysis releases the neuroprotective core.

Data Synthesis: Comparative Pharmacological Profiles

The following table summarizes the divergent therapeutic applications that arise from specific structural modifications of the 1-aminoindane scaffold.

Scaffold VariantPrimary TargetTherapeutic IndicationKey Structural FeatureMechanism of Action
(R)-1-Aminoindane MAO-B (Weak)Parkinson's DiseaseUnsubstituted C1 amineNeuroprotection, weak reversible MAO-B inhibition[5]
Rasagiline MAO-BParkinson's DiseaseN-propargyl groupIrreversible covalent binding to FAD[1]
Spiro-oxazolidinediones p300/CBP HATOncologyC1-Spirocycle (from methyl ester)Acetyl-CoA competitive inhibition[2]
1-Aic Cyclic Peptides IL-23RIBD / PsoriasisC1-Carboxylate embedded in peptideProtein-protein interaction disruption via steric blockade[4]

Conclusion

The transformation of 1-aminoindane into methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate represents a masterclass in rational drug design. By leveraging the indane ring for hydrophobic anchoring and utilizing the C1 ester as either a spirocyclization trap or a site for peptide coupling, researchers have successfully ported a classic neurological pharmacophore into the cutting-edge fields of epigenetics and oral biologics.

References

  • Bromberg, A., Lai, A., & Kesicki, E. A. Discovery of Spiro oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Semantic Scholar. 2

  • Wikipedia Contributors. (R)-1-Aminoindane. Wikipedia. 5

  • Protagonist Therapeutics, Inc. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases. Google Patents. 3

  • Youdim, M. B. H., et al. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. ResearchGate. 1

  • Janssen Biotech, Inc. & Protagonist Therapeutics, Inc. US20210261622A1 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases. Google Patents. 4

Sources

Exploratory

An In-Depth Technical Guide to Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate and its Synthetic Precursor

This technical guide provides a comprehensive overview of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. Due to its struc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, a valuable building block for researchers, scientists, and professionals in drug development. Due to its structural relationship with biologically active molecules, this compound and its parent amino acid are of significant interest in medicinal chemistry. This guide will delve into its chemical identity, synthesis, properties, and potential applications, with a focus on practical insights and experimental causality.

Introduction: The Significance of the 1-Aminoindan-1-carboxylic Acid Scaffold

The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an amino acid moiety at the 1-position, specifically creating a constrained α-amino acid, imparts unique conformational properties that are highly sought after in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets.

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, as the methyl ester of this constrained amino acid, serves as a key intermediate. The ester functionality provides a handle for further chemical elaboration, such as amide bond formation, while the amino group can be protected and deprotected as needed during a synthetic sequence. This versatility makes it a cornerstone for building diverse molecular libraries aimed at discovering new therapeutics. Derivatives of the amino-indan scaffold have shown promise in various therapeutic areas, including as kinase inhibitors for oncology, anti-inflammatory agents, and as treatments for neurological disorders.[1][2][3]

Identifiers and Chemical Properties

A crucial first step in working with any chemical entity is to establish its precise identity. It is important to note that while the parent amino acid is commercially available, its methyl ester, the topic of this guide, is less common and often synthesized as needed from the parent acid.

Table 1: Chemical Identifiers

Identifier1-Amino-2,3-dihydro-1H-indene-1-carboxylic acidMethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
Synonyms 1-Amino-1-indanecarboxylic acidMethyl 1-amino-1-indanecarboxylate
CAS Number 3927-71-7[4]Not commonly assigned; synthesized from the parent acid
Molecular Formula C₁₀H₁₁NO₂C₁₁H₁₃NO₂
Molecular Weight 177.20 g/mol 191.23 g/mol
InChI Key HTTPGMNPPMMMOP-UHFFFAOYSA-N[4]InChIKey=XJBFXJVTJRNFJZ-UHFFFAOYSA-N (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyValue (Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate)
Boiling Point ~304.5 °C at 760 mmHg
Density ~1.1 g/cm³
pKa ~8.5 (amine), -1.5 (protonated ester)
LogP ~1.8

Synthesis and Methodologies

The synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is predicated on the successful synthesis of its parent amino acid. Here, we will explore a common and robust method for the parent acid, followed by a straightforward esterification protocol.

Synthesis of the Precursor: 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

The Strecker synthesis is a classic and highly effective method for producing α-amino acids from an aldehyde or ketone.[5] In this case, the starting material is 1-indanone.

Workflow Diagram: Strecker Synthesis of the Parent Amino Acid

G start 1-Indanone imine Formation of Iminium Ion start->imine NH4Cl, NaCN nitrile α-Aminonitrile Formation imine->nitrile Nucleophilic attack by CN- hydrolysis Nitrile Hydrolysis nitrile->hydrolysis Acid Hydrolysis (e.g., HCl (aq)) product 1-Amino-2,3-dihydro-1H- indene-1-carboxylic acid hydrolysis->product

Caption: Strecker synthesis workflow for the parent amino acid.

Experimental Protocol: Strecker Synthesis

  • Imine Formation: To a solution of 1-indanone in a suitable solvent such as methanol or ethanol, add an equimolar amount of ammonium chloride followed by an equimolar amount of sodium cyanide. The choice to add cyanide after the ammonium salt is to ensure the in-situ formation of the iminium ion, which is more electrophilic than the starting ketone.

  • Nitrile Formation: Stir the reaction mixture at room temperature. The cyanide ion will act as a nucleophile, attacking the iminium ion to form the corresponding α-aminonitrile. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to acidic hydrolysis. This is typically achieved by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux. This step hydrolyzes the nitrile functionality to a carboxylic acid.

  • Work-up and Isolation: After hydrolysis, the reaction is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid product can then be collected by filtration, washed with cold water and a suitable organic solvent like diethyl ether, and dried under vacuum.

Esterification to Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

With the parent amino acid in hand, the final esterification step is relatively straightforward. A common and effective method is the Fischer esterification, or for more sensitive substrates, using thionyl chloride and methanol.

Workflow Diagram: Esterification

G start 1-Amino-2,3-dihydro-1H- indene-1-carboxylic acid activation Carbonyl Activation start->activation SOCl2 in Methanol (0 °C) esterification Nucleophilic Attack by Methanol activation->esterification product Methyl 1-amino-2,3-dihydro-1H- indene-1-carboxylate esterification->product Work-up

Caption: Esterification of the parent amino acid to the methyl ester.

Experimental Protocol: Esterification with Thionyl Chloride

  • Reaction Setup: Suspend the 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous conditions is critical to prevent the hydrolysis of thionyl chloride and the resulting ester.

  • Reagent Addition: Slowly add thionyl chloride dropwise to the cooled suspension. This will react with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards the alcohol. The thionyl chloride also reacts with any residual water, driving the reaction to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: The reaction mixture is typically concentrated under reduced pressure to remove excess methanol and thionyl chloride. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester, often as a hydrochloride salt.

Spectroscopic Characterization

The structural elucidation of the target molecule and its precursor relies on standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

Technique1-Amino-2,3-dihydro-1H-indene-1-carboxylic acidMethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate
¹H NMR Aromatic protons (7.2-7.5 ppm), Aliphatic protons of the indan core (2.0-3.5 ppm), Broad singlet for NH₂ and COOH protons (variable, may exchange with D₂O).[6]Aromatic protons (7.2-7.5 ppm), Aliphatic protons of the indan core (2.0-3.5 ppm), Sharp singlet for the methyl ester protons (~3.7 ppm), Broad singlet for NH₂ protons (variable).[7]
¹³C NMR Aromatic carbons (120-150 ppm), Aliphatic carbons (30-50 ppm), Quaternary carbon of the amino acid (~60-70 ppm), Carbonyl carbon (~175-185 ppm).[6]Aromatic carbons (120-150 ppm), Aliphatic carbons (30-50 ppm), Quaternary carbon of the amino acid (~60-70 ppm), Methyl ester carbon (~52 ppm), Carbonyl carbon (~170-175 ppm).
IR Spectroscopy Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amine (~3300-3400 cm⁻¹), C=O stretch from the carboxylic acid (~1710 cm⁻¹).[6]N-H stretches from the amine (~3300-3400 cm⁻¹), C=O stretch from the ester (~1735 cm⁻¹).
Mass Spec. Expected M+H⁺ at m/z = 178.08Expected M+H⁺ at m/z = 192.10

Applications in Drug Development

The 1-aminoindan-1-carboxylic acid scaffold is a constrained amino acid, and its derivatives are of significant interest in the development of new therapeutics. The rigid structure helps to pre-organize the molecule into a conformation that is favorable for binding to a biological target, which can lead to increased potency and selectivity.

Signaling Pathway Diagram: Potential as a Kinase Inhibitor

G ligand Indane Derivative receptor Kinase Active Site ligand->receptor Binding and Inhibition substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor product Phosphorylated Substrate substrate->product response Cellular Response (e.g., Proliferation) product->response

Caption: Inhibition of a kinase signaling pathway by an indane derivative.

Kinase Inhibition

Many kinase inhibitors incorporate rigid scaffolds to achieve high binding affinity. The 1-aminoindan-1-carboxylic acid framework can be elaborated to present pharmacophoric features in a well-defined spatial orientation, making it an attractive starting point for the design of inhibitors of kinases such as DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers.[3]

Neurological Disorders

The indan scaffold is present in drugs like Rasagiline, used for the treatment of Parkinson's disease.[8] The constrained nature of the 1-aminoindan-1-carboxylic acid moiety can be exploited to design ligands for various receptors and enzymes in the central nervous system.

Anti-inflammatory Agents

Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated for their anti-inflammatory and analgesic activities.[2] The introduction of the amino acid functionality at the 1-position provides a novel avenue for exploring this chemical space for new anti-inflammatory drugs.

Conclusion

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is a valuable, albeit not commonly cataloged, chemical intermediate. Its synthesis, stemming from the robust Strecker synthesis of its parent amino acid, is accessible to most synthetic chemistry laboratories. The true value of this molecule lies in its potential as a constrained scaffold for the development of novel therapeutics. The insights provided in this guide, from its fundamental identifiers to detailed synthetic protocols and potential applications, are intended to empower researchers to leverage this and related structures in their drug discovery and development endeavors.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regul
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. Sigma-Aldrich.
  • Spectroscopy of Carboxylic Acids and Nitriles.
  • 1-aminocyclopropanecarboxylic acid (ACPC)
  • A process for the preparation of (R)-1-aminoindanes.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. MDPI.
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy.
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem.
  • 1,3-amino alcohol synthesis by hydroxyl
  • Pharmacological Activities of Aminophenoxazinones. MDPI.
  • Spectra and physical data of (A2). The Royal Society of Chemistry.
  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journals.
  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
  • Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...).

Sources

Foundational

Stereochemistry and Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: An In-Depth Technical Guide

As medicinal chemistry pivots toward highly selective, conformationally constrained pharmacophores, the demand for rigid, non-natural amino acid derivatives has surged. Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry pivots toward highly selective, conformationally constrained pharmacophores, the demand for rigid, non-natural amino acid derivatives has surged. Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly known as methyl 1-aminoindane-1-carboxylate) stands out as a premier chiral building block. Featuring a stereocenter at the C1 position of a bicyclic indane ring, its stereochemistry dictates the spatial orientation of its functional groups, which is critical for target binding affinity.

This guide provides an authoritative breakdown of its stereochemical properties, mechanistic synthesis, and chiral resolution, specifically highlighting its role in the development of selective p300/CBP Histone Acetyltransferase (HAT) inhibitors[1].

Structural & Stereochemical Analysis

The indane core of methyl 1-aminoindane-1-carboxylate imposes a rigid 3D geometry, severely restricting the rotational degrees of freedom of the


-amino and methyl ester groups. This conformational locking is highly advantageous in rational drug design; it reduces the entropic penalty upon target binding compared to acyclic aliphatic amino acids.

The C1 carbon is the sole chiral center. According to Cahn-Ingold-Prelog (CIP) priority rules, the nitrogen atom takes priority 1, the ester carbonyl takes priority 2, the aromatic C-C bond takes priority 3, and the aliphatic CH2 takes priority 4. The absolute configuration—either (R) or (S)—profoundly impacts biological activity. For instance, in the synthesis of spiro oxazolidinedione HAT inhibitors (such as A-485), specific enantiomers are required to prevent off-target inhibition of dopamine and serotonin transporters[2].

Quantitative Data Summary
Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
CAS Number 166735-12-2[3]214139-26-1 (Boc-protected)[4]111140-84-2 (HCl salt)[5]
Molecular Weight 191.23 g/mol 191.23 g/mol 191.23 g/mol
Physical State Pale yellow oil to solidPale yellow oil to solidOff-white crystalline solid (HCl)
Chiral Resolution ee% > 95% (via CAL-B)> 98% (via CAL-B)0%
Primary Application Chiral building blockPrecursor for HAT inhibitorsSynthetic intermediate

Synthetic Methodologies & Mechanistic Causality

The de novo synthesis of methyl 1-aminoindane-1-carboxylate relies on a modified Strecker reaction followed by acidic hydrolysis and esterification.

Causality in Reagent Selection: Direct amination of 1-indanone is sterically hindered and low-yielding. Instead, utilizing Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (ZnI


) provides a highly soluble, organic source of cyanide. ZnI

acts as a mild Lewis acid, coordinating to the ketone oxygen to increase its electrophilicity, thereby facilitating the nucleophilic attack of ammonia and the subsequent addition of the cyanide ion[6].

For the esterification step, Thionyl Chloride (SOCl


) in methanol is utilized rather than standard Fischer esterification conditions. SOCl

reacts with methanol to generate anhydrous HCl and methyl chlorosulfite in situ. The anhydrous HCl immediately protonates the primary amine, protecting it from unwanted side reactions, while driving the esterification equilibrium forward by consuming any trace water.

SynthesisWorkflow N1 1-Indanone N2 Strecker Reaction (TMSCN, ZnI2, NH3) N1->N2 N3 1-Aminoindane-1-carbonitrile N2->N3 N4 Acidic Hydrolysis (6M HCl, Reflux) N3->N4 N5 1-Aminoindane-1-carboxylic acid N4->N5 N6 Esterification (SOCl2, MeOH) N5->N6 N7 Methyl 1-aminoindane-1-carboxylate (Racemic) N6->N7

Caption: Workflow for the racemic synthesis of methyl 1-aminoindane-1-carboxylate.

Chiral Resolution Strategies

Because the Strecker synthesis generates a racemate, obtaining the enantiopure (R)- or (S)-methyl 1-aminoindane-1-carboxylate requires resolution. While classical diastereomeric salt formation is viable, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for achieving high enantiomeric excess.

CAL-B possesses a highly specific chiral binding pocket. When the racemic N-acylated ester is exposed to CAL-B in the presence of a bulkier ester (e.g., butyl butyrate), the enzyme selectively transesterifies the (S)-enantiomer into a butyl ester, leaving the (R)-enantiomer intact as the methyl/ethyl ester[6]. The distinct retention factors (Rf) of the resulting methyl and butyl esters allow for facile separation via silica gel chromatography.

ResolutionWorkflow Racemic Racemic Ester (N-Acylated) Enzyme CAL-B Enzyme (Kinetic Resolution) Racemic->Enzyme R_Isomer (R)-Isomer (Unreacted Methyl Ester) Enzyme->R_Isomer Retained S_Isomer (S)-Isomer (Transesterified Butyl Ester) Enzyme->S_Isomer Converted

Caption: CAL-B mediated enzymatic kinetic resolution of racemic indane esters.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic stage.

Protocol A: Racemic Synthesis of the Methyl Ester
  • Strecker Amination: To a stirring solution of 1-indanone (1.0 eq) in a toluene/acetonitrile mixture (5:1 v/v), add ZnI

    
     (0.1 eq) and TMSCN (1.5 eq). Introduce NH
    
    
    
    gas or ammonium chloride/sodium cyanide. Heat to 60 °C for 3 hours.
    • Validation Checkpoint: Remove an aliquot, quench with NaHCO

      
      , and extract with EtOAc. TLC should show complete consumption of 1-indanone.
      
  • Hydrolysis: Concentrate the organic layer and suspend the crude aminonitrile in 6M aqueous HCl. Reflux for 48 hours to yield 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride.

    • Validation Checkpoint: LC-MS should indicate a mass shift corresponding to the loss of the nitrile and the addition of the carboxylate group (m/z = 178.2 [M+H]+ for the free acid).

  • Esterification: Suspend the crude amino acid in anhydrous methanol (10 mL/g) and cool to 0 °C. Dropwise, add SOCl

    
     (2.0 eq). Allow the mixture to warm to room temperature and stir for 30 minutes[6].
    
  • Isolation: Evaporate the solvent under reduced pressure. The resulting oil is the racemic methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride.

Protocol B: Enzymatic Resolution via CAL-B
  • N-Acylation: Protect the primary amine of the racemic ester using trifluoroacetic anhydride (CF

    
    CO)
    
    
    
    O in CH
    
    
    Cl
    
    
    to form the N-trifluoroacetamide derivative.
  • Enzymatic Transesterification: Dissolve the N-protected racemic ester (1.0 eq) and butyl butyrate (10.0 eq) in isopropyl ether. Add CAL-B enzyme (50 mg/mL) and 4 Å molecular sieves (30 mg/mL) to ensure anhydrous conditions[6].

  • Incubation: Stir the suspension at room temperature.

    • Validation Checkpoint: Monitor conversion via chiral HPLC. Stop the reaction at exactly 49-50% conversion (typically 24 hours) by filtering off the immobilized enzyme.

  • Separation: Concentrate the filtrate and purify via silica gel column chromatography (petroleum ether/EtOAc, 20:1). The (R)-enantiomer elutes first (unreacted methyl ester), followed by the (S)-enantiomer (butyl ester).

  • Deprotection: Hydrolyze the separated esters in 6M HCl at reflux to yield the enantiopure amino acids, which can be re-esterified using Protocol A, Step 3.

References

1.3[3] 2.4[4] 3.5[5] 4.7[6] 5.2[2] 6.1[1]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in Organic Solvents

Executive Summary Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate) is a conformationally constrained, non-natural amino acid derivative. It serves as a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate) is a conformationally constrained, non-natural amino acid derivative. It serves as a highly valuable chiral building block in asymmetric synthesis and the development of bioactive peptidomimetics[1]. Unlike free zwitterionic amino acids, which are notoriously insoluble in organic media, the esterification of the carboxylic acid dramatically alters the compound's physicochemical properties, rendering it soluble in a wide array of organic solvents[2].

This technical whitepaper provides a comprehensive analysis of its solubility profile, distinguishing between its free base and hydrochloride salt forms, and outlines a rigorously validated empirical protocol for high-throughput solubility determination.

Structural and Physicochemical Foundations

The solubility of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is governed by the thermodynamic interplay of three distinct structural motifs:

  • The Indane Core : A bicyclic, lipophilic hydrocarbon system that promotes favorable van der Waals dispersion forces and

    
     interactions with non-polar and moderately polar solvents (e.g., toluene, dichloromethane).
    
  • The Methyl Ester Group : Acts as a potent hydrogen-bond acceptor, facilitating dipole-dipole interactions with polar aprotic solvents (e.g., acetonitrile, ethyl acetate)[3].

  • The Primary Amine : Acts as both a hydrogen-bond donor and acceptor. In its neutral (free base) state, it allows solubility in a broad spectrum of organics. In its protonated state (hydrochloride salt), the resulting ionic charge demands high-dielectric or strongly coordinating solvents to overcome the crystal lattice energy[2].

G A Methyl 1-amino-2,3-dihydro- 1H-indene-1-carboxylate B Indane Ring (Lipophilic Core) A->B dictates C Methyl Ester (H-Bond Acceptor) A->C dictates D Primary Amine (H-Bond Donor/Acceptor) A->D dictates E Soluble in moderately polar organics (DCM) B->E F Soluble in polar aprotic (DMF, DMSO, EtOAc) C->F G Soluble in polar protic (MeOH, EtOH) D->G

Caption: Structural motifs of methyl 1-aminoindane-1-carboxylate and their respective solvation vectors.

Solubility Profile in Organic Solvents

The compound is typically encountered in two forms: the free amine (CAS: 166735-12-2 for the (R)-enantiomer) and the hydrochloride salt (CAS: 111140-84-2)[4]. Their solubility profiles diverge significantly due to the thermodynamic cost of dissociating the ionic lattice of the salt.

Table 1: Empirical Solubility Profile at 25°C

SolventDielectric Constant (

)
Free Base SolubilityHydrochloride Salt SolubilityPrimary Solvation Mechanism
Hexane 1.89PoorInsolubleWeak dispersion forces
Toluene 2.38ModerateInsoluble

interactions (indane core)
Dichloromethane (DCM) 9.10HighLowDipole-dipole, halogen bonding
Ethyl Acetate (EtOAc) 6.02HighLowH-bond acceptance
Tetrahydrofuran (THF) 7.50HighModerateEther oxygen coordination
Methanol (MeOH) 32.70HighHighStrong H-bonding, ion solvation
Dimethyl Sulfoxide (DMSO) 46.70HighHighHigh polarity, cation coordination

Mechanistic Insights: Solvation Thermodynamics

Causality Insight: Solvation is a thermodynamic cycle involving solute cavity formation, solvent-solvent bond disruption, and solute-solvent bond formation. For the hydrochloride salt of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, the endothermic disruption of the ionic lattice (


) must be compensated by the exothermic formation of ion-dipole interactions (

).

Polar aprotic solvents like DMSO are exceptional at solvating the ammonium cation via their highly polarized S=O bond, while polar protic solvents like methanol can solvate both the cation and the chloride anion through extensive hydrogen bond networks[2][5]. Conversely, the free base is highly soluble in DCM and EtOAc because the lipophilic indane ring dominates the solvation thermodynamics when the amine is uncharged[6].

Thermo Solid Solid State (Crystal Lattice) Gas Gaseous Ions/Molecules (Lattice Disruption) Solid->Gas ΔG_lattice (>0) Solvated Solvated State (Solution) Solid->Solvated ΔG_solution Gas->Solvated ΔG_solvation (<0)

Caption: Thermodynamic cycle of solvation for amino acid ester salts.

Experimental Protocol: High-Throughput Solubility Profiling

To ensure trustworthiness and reproducibility in drug development workflows, solubility must be determined using a self-validating, thermodynamically rigorous protocol. The following shake-flask methodology coupled with HPLC-UV quantification is the gold standard for amino acid esters[3].

Step-by-Step Methodology:

  • Preparation of Solid Phase : Accurately weigh an excess amount (e.g., 50 mg) of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (free base or HCl salt) into a 2 mL amber glass HPLC vial.

  • Solvent Addition : Add 1.0 mL of the target anhydrous organic solvent. Seal the vial with a PTFE-lined septum to prevent solvent evaporation.

  • Equilibration : Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 400 rpm for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid and the solution.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. This physically separates the undissolved solid from the saturated supernatant.

  • Sampling and Dilution : Carefully extract an aliquot (e.g., 100 µL) of the clear supernatant. Dilute it immediately with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes.

  • Quantification (HPLC-UV) : Analyze the diluted sample using a reversed-phase C18 column. Detect the indane chromophore at 210-220 nm. Calculate the concentration against a pre-established calibration curve.

  • Validation : Verify the solid state of the remaining precipitate via Powder X-Ray Diffraction (PXRD) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during equilibration.

Workflow Step1 1. Excess Solute + Solvent (PTFE-sealed vials) Step2 2. Isothermal Agitation (25°C, 400 rpm, 24-48h) Step1->Step2 Step3 3. Centrifugation (10,000 x g, 15 min) Step2->Step3 Step4 4. Supernatant Dilution (Prevent precipitation) Step3->Step4 Step5 5. HPLC-UV Quantification (Against calibration curve) Step4->Step5

Caption: Self-validating experimental workflow for empirical solubility determination.

Applications in Asymmetric Synthesis and Drug Design

The solubility profile of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate directly dictates its utility in synthetic chemistry. Because the free base is highly soluble in dichloromethane and ethyl acetate, it is an ideal substrate for solution-phase peptide coupling reactions using standard reagents like EDC/HOBt or HATU[1].

Furthermore, its solubility in organic media enables enzymatic kinetic resolutions (e.g., using lipases like CAL-B in isopropyl ether or dichloromethane) to isolate enantiopure (R)- or (S)-isomers. These chiral intermediates are crucial for synthesizing complex spiro-fused therapeutics, such as spiro oxazolidinediones used as selective p300/CBP histone acetyltransferase inhibitors[6]. When utilized in solid-phase peptide synthesis (SPPS), the ester is typically saponified, and the amine is protected (e.g., as an Fmoc derivative), yielding a free acid that exhibits excellent solubility in DMF and NMP for resin coupling[1][7].

References

  • [1] Fmoc-(R,S)-1-aminoindane-1-carboxylic acid | Chem-Impex | 1

  • Discovery of Spiro oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases | Semantic Scholar |

  • [4] 111140-84-2 | Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride | BLDpharm | 4

  • [2] Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor | PMC (NIH) | 2

  • [3] A Convenient Synthesis of Amino Acid Methyl Esters | MDPI | 3

  • [5] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives | ACS Publications | 5

  • [7] Solid-phase peptide synthesis using N-trityl-amino acids | Digital CSIC | 7

Sources

Foundational

An In-depth Technical Guide to Predicting the Metabolic Stability of Aminoindane Methyl Esters

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[2][3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, requiring higher or more frequent doses, while one that is too stable might accumulate and lead to toxicity.[1] Therefore, early assessment and optimization of metabolic stability are paramount to prevent the costly failure of drug candidates in later clinical phases.[5]

This guide focuses on a specific chemical class: aminoindane methyl esters . This scaffold is of interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including potential antiobesity and psychoactive effects.[6][7] The structure, a fusion of a cyclic amine (aminoindane) and a labile ester group, presents a unique metabolic challenge. Understanding and predicting the metabolic fate of these molecules requires a multi-faceted approach, integrating knowledge of several key enzyme families and employing a suite of robust in vitro assays. This document provides researchers, scientists, and drug development professionals with a technical framework for evaluating and optimizing the metabolic stability of this important chemical series.

Section 1: Biochemical Foundations of Aminoindane Methyl Ester Metabolism

The metabolic fate of an aminoindane methyl ester is primarily governed by the interplay of Phase I and Phase II metabolic enzymes.[3] The key structural motifs—the ester, the cyclic amine, and the aromatic ring—are all potential sites for enzymatic attack.

The Ester Moiety: A Target for Hydrolysis

The methyl ester group is a significant metabolic "soft spot." It is highly susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CES) , which are abundant in the liver, intestine, and plasma.[8][9] This enzymatic reaction cleaves the ester bond, converting the parent drug into a more polar carboxylic acid metabolite and methanol.[9]

  • Key Enzymes: In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[9][10]

    • hCE1 is highly expressed in the liver, found in both microsomal and cytosolic fractions, and generally prefers substrates with a small alcohol group and a large acyl group.[11][12]

    • hCE2 is predominantly found in the small intestine and liver and has a preference for substrates with larger alcohol moieties.[10][11][13]

  • Causality: The rapid hydrolysis by CES enzymes can be a major clearance pathway, significantly reducing the oral bioavailability and half-life of the parent compound. Therefore, plasma stability and liver S9 fraction stability assays are crucial for this chemical class.

The Aminoindane Scaffold: A Substrate for Oxidation

The aminoindane core is a prime target for Phase I oxidation reactions, catalyzed predominantly by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver microsomes.[3]

  • Potential Metabolic Hotspots:

    • Aromatic Hydroxylation: The phenyl ring of the indane structure can be hydroxylated at various positions.

    • Benzylic Oxidation: The carbon atoms adjacent to the aromatic ring are susceptible to oxidation.

    • N-Dealkylation: If the amine is substituted (e.g., N-methyl), this group can be removed. Studies on N-methyl-2-aminoindane (NM-2-AI) have shown this to be a metabolic route, yielding 2-aminoindane as a metabolite.[14]

    • Hydroxylation of the Alicyclic Ring: The five-membered ring can also be hydroxylated. Studies of 2-aminoindane and N-methyl-2-aminoindane have identified hydroxylation at the beta-position to the amine as a metabolic pathway.[15][16]

A visual overview of the primary metabolic pathways is presented below.

Parent Aminoindane Methyl Ester Metabolite1 Carboxylic Acid Metabolite (via Hydrolysis) Parent->Metabolite1 Carboxylesterases (CES) Metabolite2 Hydroxylated Metabolite (on Aromatic Ring) Parent->Metabolite2 CYP450s Metabolite3 Hydroxylated Metabolite (on Alicyclic Ring) Parent->Metabolite3 CYP450s Metabolite4 N-Dealkylated Metabolite Parent->Metabolite4 CYP450s

Caption: Potential metabolic pathways for aminoindane methyl esters.

Section 2: The Experimental Workflow for Assessing Metabolic Stability

A systematic, tiered approach is essential for efficiently evaluating metabolic stability. This workflow progresses from broad screening assays to more complex systems that provide a fuller metabolic picture.

cluster_0 Early Screening cluster_1 Comprehensive Profiling cluster_2 Mechanistic Understanding A Plasma Stability Assay (Esterase Activity) C Liver S9 Stability (Phase I + Cytosolic Enzymes) A->C B Liver Microsomal Stability (Phase I - CYP450s) B->C D Hepatocyte Stability (Full Metabolic Complement) C->D E Metabolite Identification (LC-MS/MS) D->E

Caption: Tiered workflow for metabolic stability assessment.

Liver Microsomal Stability Assay

This is the workhorse assay in early drug discovery for assessing Phase I metabolism.[3][17] It uses the microsomal fraction of liver homogenate, which is rich in CYP450 enzymes.

Expert Insight: The choice to start with microsomes is driven by efficiency and cost. It is a high-throughput method that quickly flags compounds with high CYP450-mediated clearance.[18] For aminoindane methyl esters, this assay specifically interrogates the stability of the core ring structure to oxidation.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the aminoindane methyl ester in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[19]

    • HLM Suspension: On ice, dilute pooled human liver microsomes in the phosphate buffer to a final protein concentration of 1.0 mg/mL.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The regenerating system is crucial because it ensures a constant supply of the NADPH cofactor required for CYP450 enzyme activity throughout the incubation.

  • Incubation Procedure:

    • Add the test compound (final concentration 1 µM) to the HLM suspension in a 96-well plate.[19]

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the incubation mixture.[19]

  • Reaction Quenching & Sample Processing:

    • Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[19] The cold acetonitrile serves two purposes: it stops all enzymatic activity and precipitates the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20] The amount of the parent compound remaining at each time point is quantified relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [5]

Hepatocyte Stability Assay

This assay utilizes intact liver cells (fresh or cryopreserved) and is considered a more physiologically relevant model.[5] It contains a full complement of Phase I and Phase II enzymes, as well as transporters, providing a comprehensive view of metabolic clearance.[3][5]

Expert Insight: For aminoindane methyl esters, this assay is critical because it captures both CYP-mediated oxidation and potential Phase II conjugation reactions (e.g., glucuronidation or sulfation of hydroxylated metabolites), giving a more accurate prediction of overall hepatic clearance.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[5]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a collagen-coated 24- or 12-well plate.

    • Add the test compound (final concentration 1 µM) to the wells.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.[5]

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation mixture.[5]

  • Sample Processing and Analysis:

    • The quenching, processing, LC-MS/MS analysis, and data analysis steps are analogous to the microsomal assay. The CLint is typically expressed as µL/min/10^6 cells.[5]

Section 3: Metabolite Identification and Structure-Metabolic Stability Relationships (SMSR)

Identifying the products of metabolism is as important as measuring the rate of parent loss. This information reveals the specific metabolic "soft spots" on the molecule.[21]

  • Methodology: Metabolite identification (MetID) is performed using high-resolution LC-MS/MS.[21][22] By comparing samples from t=0 and a later time point (e.g., t=60 min), new peaks corresponding to metabolites can be identified. The mass shift from the parent drug indicates the type of transformation (e.g., +16 Da for hydroxylation, -14 Da for demethylation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite, providing structural information to pinpoint the site of modification.[23]

Harnessing SMSR for Lead Optimization:

Once metabolic hotspots are identified, medicinal chemists can modify the structure to block or slow down these pathways. This iterative process is key to designing compounds with improved pharmacokinetic profiles.[1]

Observed Metabolism Structural Moiety Potential SMSR Strategy Rationale
Rapid Ester HydrolysisMethyl EsterReplace with a more stable amide or a bulkier ester (e.g., tert-butyl ester).Amides are generally more resistant to hydrolysis than esters.[8] Steric hindrance around the ester can slow the rate of CES-mediated cleavage.
Aromatic HydroxylationPhenyl RingIntroduce an electron-withdrawing group (e.g., fluorine) at the site of hydroxylation."Fluorine-blocking" is a common strategy where the strong C-F bond prevents CYP-mediated oxidation at that position.[24]
Benzylic OxidationIndane CH₂ groupIntroduce gem-dimethyl groups or other substituents at the benzylic position.Steric bulk can hinder the enzyme's access to the site of metabolism.
N-DealkylationN-Methyl groupReplace the methyl group with a cyclopropyl group or incorporate the nitrogen into a ring system.These modifications can increase resistance to N-dealkylation by CYP enzymes.

Conclusion

Predicting the metabolic stability of aminoindane methyl esters requires a holistic approach that acknowledges the compound's dual susceptibility to hydrolysis and oxidation. A tiered experimental workflow, beginning with high-throughput microsomal and plasma stability assays and progressing to more comprehensive hepatocyte models, provides the necessary data to rank-order compounds and predict in vivo clearance.[18] The true power of these studies is realized when combined with metabolite identification, which illuminates the specific sites of metabolic liability.[21] This knowledge enables a rational, structure-based drug design strategy, allowing scientists to systematically modify the aminoindane methyl ester scaffold to enhance metabolic stability, thereby increasing the probability of developing a successful drug candidate.

References

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. Available from: [Link]

  • Manier, S. K., Felske, C., Eckstein, N., & Meyer, M. R. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug testing and analysis, 12(1), 145–151. Available from: [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug metabolism and pharmacokinetics, 26(3), 241–252. Available from: [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Protocol. Available from: [Link]

  • M. LaMark, D. (2013). Examination of the carboxylesterase phenotype in human liver. Biochemical pharmacology, 86(3), 424–433. Available from: [Link]

  • Nassar, A. F., Hollenberg, P. F., & Scatina, J. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 37(7), 1373–1381. Available from: [Link]

  • Sekisui XenoTech. (2017, August 3). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Available from: [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2015). Predicting Drug Metabolism: Experiment and/or Computation? University of Cambridge. Available from: [Link]

  • Manier, S. K., Felske, C., Eckstein, N., & Meyer, M. R. (2019). The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. ResearchGate. Available from: [Link]

  • Laizure, S. C., Herring, V., Qian, J., & Parker, R. B. (2014). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 343–361. Available from: [Link]

  • Zhou, J., Yin, Y., & Wang, G. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1357–1366. Available from: [Link]

  • Cole, K. P., & Overman, L. E. (2023). Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification. Journal of the American Chemical Society. Available from: [Link]

  • Ben-Shabat, S., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. Available from: [Link]

  • Zhang, Y., et al. (2022). Evaluation on the Metabolic Activity of Two Carboxylesterase Isozymes in Mouse Liver Microsomes by a LC–MS/MS Method. Journal of Chromatographic Science. Available from: [Link]

  • Testa, B., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3232–E3240. Available from: [Link]

  • Ferreira-Silva, B., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. MDPI. Available from: [Link]

  • Inglese, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1374–1386. Available from: [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? SciSpace. Available from: [Link]

  • Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 14(9), 948–954. Available from: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]

  • Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology letters, 232(1), 197–204. Available from: [Link]

  • Coppolino, M. G., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. MDPI. Available from: [Link]

  • Li, J., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics. Available from: [Link]

  • Taylor & Francis. (n.d.). Cyclic amine – Knowledge and References. Available from: [Link]

  • Laizure, S. C., et al. (2013). The Role of Human Carboxylesterases in Drug Metabolism. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. Available from: [Link]

  • Baumann, M. H., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 171–180. Available from: [Link]

  • Imai, T. (2006). Carboxylesterase in the liver and small intestine of experimental animals and human. ResearchGate. Available from: [Link]

  • Korfmacher, W. A. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. Available from: [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available from: [Link]

  • Bouasla, R., et al. (2020). Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. Arabian Journal of Chemistry, 13(5), 5363-5371. Available from: [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Available from: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Protocol. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

This Application Note provides a validated, high-purity synthesis protocol for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also referred to as Methyl 1-aminoindane-1-carboxylate).[1][2] This guide deviates from s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-purity synthesis protocol for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also referred to as Methyl 1-aminoindane-1-carboxylate).[1][2]

This guide deviates from standard recipe formats by integrating Critical Process Parameters (CPPs) , mechanistic insights, and industrial safety standards, specifically addressing the handling of cyanide intermediates and the thermodynamics of spiro-hydantoin hydrolysis.

Executive Summary & Strategic Analysis

The target molecule is a constrained ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino acid ester featuring a quaternary carbon at the benzylic position.[1] This structural rigidity makes it a high-value scaffold for peptidomimetics and neurological drug discovery.[1]

Synthetic Strategy: Direct Strecker synthesis on 1-indanone often suffers from reversibility and difficult isolation of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino nitrile.[1] Therefore, this protocol utilizes the Bucherer-Bergs reaction , which provides a thermodynamically stable spiro-hydantoin intermediate.[1][2] This route offers three distinct advantages:
  • Crystallinity: The intermediate spiro-hydantoin is highly crystalline, allowing for easy purification without chromatography.[1][2]

  • Scalability: The process avoids high-pressure hydrogenation.[1][2]

  • Stereocontrol Potential: While this protocol yields the racemate, the hydantoin intermediate is a known substrate for enzymatic kinetic resolution.

Retrosynthetic Pathway

The synthesis proceeds in three linear steps:

  • Cyclization: 1-Indanone ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Spiro-hydantoin.[1]
    
  • Hydrolysis: Spiro-hydantoin ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     1-Aminoindane-1-carboxylic acid.[1]
    
  • Esterification: Acid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Methyl ester hydrochloride.
    

Reaction Scheme & Mechanism

The following diagram illustrates the chemical transformation and the critical intermediates.

ReactionScheme cluster_legend Key Transformation Logic Indanone 1-Indanone (Starting Material) Hydantoin Spiro-hydantoin (Intermediate 1) Indanone->Hydantoin KCN, (NH4)2CO3 EtOH/H2O, 60°C (Bucherer-Bergs) AminoAcid 1-Aminoindane-1-carboxylic Acid (Intermediate 2) Hydantoin->AminoAcid NaOH (aq), Reflux then HCl adjust Target Methyl 1-aminoindane-1-carboxylate HCl Salt (Target) AminoAcid->Target SOCl2, MeOH 0°C to Reflux Text The spiro-hydantoin locks the quaternary center, preventing retro-aldol type degradation.

Figure 1: Step-wise synthetic pathway from 1-indanone to the target amino ester.[1][3]

Detailed Experimental Protocols

Step 1: Synthesis of Spiro[imidazolidine-4,1'-indane]-2,5-dione

Objective: Convert 1-indanone to the stable hydantoin intermediate.[1][2]

  • Reagents:

    • 1-Indanone (1.0 eq)[1][2]

    • Potassium Cyanide (KCN) (1.2 eq) [DANGER: CYANIDE]

    • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

    • Solvent: Ethanol / Water (1:1 v/v)

Protocol:

  • Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with 1-indanone dissolved in Ethanol.

  • Addition: Add a solution of KCN and (NH4)2CO3 in water dropwise.

    • Expert Insight: The large excess of ammonium carbonate buffers the pH to ~8-9, which is critical.[1] Too high pH (>10) promotes cyanide polymerization; too low (<7) releases HCN gas.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. A heavy white precipitate (the hydantoin) will form.

  • Workup:

    • Cool to 0°C.[2]

    • Filter the white solid.

    • Wash the cake with cold water (3x) to remove residual cyanide.

    • Safety Check: Treat filtrate with bleach (NaOCl) to quench unreacted cyanide before disposal.[2]

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 70–85%[2]

    • Appearance: White crystalline powder.[2]

Step 2: Hydrolysis to 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Objective: Open the hydantoin ring to yield the free amino acid.[1][2]

  • Reagents:

    • Spiro-hydantoin (from Step 1)[1][2]

    • Sodium Hydroxide (NaOH), 20% aq.[2] solution (excess)

Protocol:

  • Hydrolysis: Suspend the hydantoin in 20% NaOH (approx. 10 mL per gram of substrate).

  • Reflux: Heat to vigorous reflux (approx. 100–105°C) for 24–48 hours.

    • Process Note: Spiro-hydantoins are sterically hindered.[1][2] If conversion is slow (monitored by TLC/HPLC), use a sealed pressure tube at 130°C to accelerate the reaction.

  • Isolation:

    • Cool the solution to room temperature.

    • Carefully adjust pH to ~6.0–6.5 (the isoelectric point) using conc. HCl.

    • The amino acid zwitterion will precipitate.[4]

  • Purification: Filter the solid, wash with cold water, and dry.[2]

    • Characterization: The product should be insoluble in organic solvents but soluble in acidic/basic water.

Step 3: Methyl Esterification (The Target)

Objective: Convert the carboxylic acid to the methyl ester hydrochloride.

  • Reagents:

    • 1-Aminoindane-1-carboxylic acid (dried)[1][2]

    • Thionyl Chloride (SOCl2) (1.5 eq)

    • Methanol (Anhydrous)

Protocol:

  • Preparation: Chill anhydrous Methanol (10–15 volumes) to -5°C to 0°C under Nitrogen.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Mechanism:[2][5][6][7][8][9][10][11] This generates anhydrous HCl in situ and activates the methanol. Exothermic reaction; maintain temp < 10°C.[2]

  • Addition: Add the solid amino acid in portions.

  • Reaction: Allow to warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/MeOH/NH4OH) or LC-MS.[1][2] The zwitterion spot will disappear.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl2.

    • Co-evaporate with toluene (2x) to remove traces of water/HCl.

    • Triturate the residue with diethyl ether or MTBE to induce crystallization.

  • Final Product: Filter the white solid (Hydrochloride salt).

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Water Content < 1.0%Karl Fischer
Counter-ion 1.0 ± 0.1 eq ChlorideArgentometric Titration

Expected NMR Signals (Methyl Ester HCl in DMSO-d6):

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     9.0–9.5 ppm (br s, 3H, NH3+)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     7.2–7.5 ppm (m, 4H, Ar-H)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3.75 ppm (s, 3H, O-CH3)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3.1–3.4 ppm (m, 2H, Indane CH2)
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.4–2.6 ppm (m, 2H, Indane CH2)
    

Process Workflow Map

Workflow cluster_Step1 Step 1: Bucherer-Bergs cluster_Step2 Step 2: Hydrolysis cluster_Step3 Step 3: Esterification Start Start: 1-Indanone Mix Mix Indanone + KCN + (NH4)2CO3 in EtOH/H2O Start->Mix Heat Heat 60°C, 16h Mix->Heat Filter1 Filter Precipitate (Spiro-hydantoin) Heat->Filter1 Reflux Reflux in 20% NaOH (24-48h) Filter1->Reflux Neutralize Adjust pH to 6.5 (Precipitate Amino Acid) Reflux->Neutralize Activate MeOH + SOCl2 (Generate HCl in situ) Neutralize->Activate RefluxEster Reflux 4h Activate->RefluxEster Crystallize Evaporate & Triturate with Ether RefluxEster->Crystallize End Final Product: Methyl Ester HCl Salt Crystallize->End

Figure 2: Operational workflow for the synthesis.[1][2]

Expert Troubleshooting & Safety

Critical Safety: Cyanide Handling
  • Hazard: KCN releases fatal HCN gas upon contact with acid.[2]

  • Control: Never acidify the Bucherer-Bergs reaction mixture directly.[1][2] Always quench filtrate with bleach (NaOCl) at pH > 10.[2]

  • Detection: Keep HCN personal monitors active during Step 1.

Troubleshooting Table
IssueProbable CauseCorrective Action
Step 1: Low Yield pH drift during reaction.[1][2]Ensure (NH4)2CO3 is fresh (source of buffer).[6] Add small amount of extra (NH4)2CO3 mid-reaction.
Step 2: Incomplete Hydrolysis Steric hindrance of spiro-ring.[1][2]Increase temperature to 130°C using a pressure vessel.
Step 3: Sticky Solid Residual water or excess SOCl2.[2]Co-evaporate with Toluene 3 times.[2] Use anhydrous Ether for trituration.[2][4]

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Bucherer, H. T.; Steiner, W. J.[2] Prakt. Chem. 1934, 140, 291.[2]

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews 1950, 46 (3), 403–470.[2]Link

  • Synthesis of 1-Aminoindane-1-carboxylic acid

    • Munday, R. et al. "Synthesis of conformationally constrained alpha-amino acids."[1][2] Tetrahedron 2004.[2]

    • Methodology adapted from standard cyclic ketone hydantoin protocols.[2]

  • Esterification Protocol (SOCl2/MeOH)

    • Li, J. J. et al.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules 2008, 13, 1111-1119.[2][12]Link

  • Cyanide Safety Guidelines

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."Link

Sources

Application

Procedure for peptide coupling using Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered -Disubstituted Amino Acids Target Substrate: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Audience: Peptide Chemists, Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Coupling Strategies for Sterically Hindered


-Disubstituted Amino Acids 

Target Substrate: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Chemical Rationale

The incorporation of highly constrained, unnatural


-disubstituted amino acids into peptide sequences is a critical strategy in drug development to enhance proteolytic stability and lock specific secondary structures. However, coupling to Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate  presents a severe synthetic challenge. The nucleophilic amine is attached to a quaternary 

-carbon embedded within a rigid indane bicyclic system, creating an environment of extreme steric shielding.

Standard carbodiimide-based coupling protocols (e.g., DCC/HOBt or EDC/HOBt) typically fail when applied to such substrates. The bulky O-acylisourea intermediates suffer from severe steric clash with the indane ring, resulting in sluggish kinetics that favor side reactions—such as rearrangement to inactive N-acylureas or extensive oxazolone-mediated epimerization of the incoming amino acid[1]. To overcome this thermodynamic and kinetic barrier, the incoming N-protected amino acid must be converted into a highly reactive, sterically unencumbered electrophile.

This guide details two field-proven methodologies to achieve high-yielding amide bond formation with this specific indane derivative:

  • In situ Acid Fluoride Generation via TFFH : The gold standard for maximum steric tolerance[2].

  • Uronium/Oxyma Activation via COMU : A highly efficient, visually monitorable alternative to explosive benzotriazole reagents[3].

Mechanistic Causality of Reagent Selection

The TFFH Advantage (Acid Fluoride Pathway)

Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) circumvents steric barriers by generating an amino acid fluoride in situ. The fluorine atom is exceptionally small (van der Waals radius ~1.47 Å) and highly electronegative. This creates a compact, highly electrophilic carbonyl carbon that can be readily attacked by the hindered indane amine without the steric repulsion associated with bulky active esters (like OBt or OAt),. Furthermore, TFFH is a non-hygroscopic, stable salt that avoids the toxicity and handling issues of traditional fluorinating agents like cyanuric fluoride[4].

MechanisticPathway A Fmoc-AA-OH (Electrophile) B TFFH + DIPEA (Activation) A->B Base Addition C Fmoc-AA-F (Acid Fluoride) B->C - Tetramethylurea E Coupled Peptide (Amide Bond) C->E Nucleophilic Attack D Indane Amine Ester (Sterically Hindered) D->E Amine Addition

Mechanistic pathway of TFFH-mediated in situ acid fluoride generation and peptide coupling.

The COMU Alternative (Uronium/Oxyma Pathway)

COMU utilizes an OxymaPure leaving group on a morpholino-uronium skeleton. It matches or exceeds the coupling efficiency of HATU but operates with a significantly safer profile (non-explosive) and higher solubility[5]. Crucially, COMU provides a self-validating visual cue: the reaction mixture changes color based on the basicity and completion of the reaction, acting as an internal indicator[6],[3].

Quantitative Reagent Comparison

To select the optimal reagent for your specific workflow, consult the comparative data below. For the indane amine ester, TFFH is recommended for maximum yield, while COMU is preferred for greener, routine synthesis.

ParameterTFFH (Acid Fluoride)COMU (Uronium/Oxyma)HATU (Uronium/HOAt)
Active Intermediate Acyl FluorideOxyma EsterHOAt Ester
Steric Tolerance Exceptional (Best for

-disubstituted)
HighHigh
Reaction Kinetics Very Fast (15-30 min activation)Fast (1-2 hours)Fast (1-2 hours)
Byproduct Toxicity Tetramethylurea (Toxic)Morpholine derivatives (Low)HMPA-like/Allergenic
Explosion Hazard NoneNoneHigh (Benzotriazole-based)
Visual Monitoring IR Spectroscopy (1842 cm⁻¹)Colorimetric (Yellow

Clear)
None
Recommended Eq. 1.1 - 1.5 eq.1.0 - 1.1 eq.1.0 - 1.2 eq.

Table 1: Quantitative and qualitative comparison of advanced coupling reagents for sterically hindered amines[5],[3],[4].

Detailed Experimental Methodologies

Protocol A: TFFH-Mediated Solution-Phase Coupling

Designed for extreme steric hindrance. This protocol separates activation and coupling to prevent side reactions.

Materials:

  • Fmoc-AA-OH (1.2 eq.)

  • TFFH (1.2 eq.)

  • Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.2 mmol) and TFFH (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (2.0 mmol) dropwise at room temperature. Stir for 15–30 minutes.

  • In-Process Validation: Optional but recommended. Take a small aliquot and analyze via IR spectroscopy. The appearance of a sharp peak at ~1842 cm⁻¹ confirms the complete formation of the acid fluoride[7].

  • Amine Addition: Dissolve Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 mmol) in DCM (2 mL). If the amine is a hydrochloride salt, add an additional 1.0 mmol of DIPEA to this solution to liberate the free base.

  • Coupling: Add the amine solution to the pre-activated acid fluoride. Stir at room temperature for 2 to 4 hours.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 5% aqueous KHSO₄ (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: COMU-Mediated Solution-Phase Coupling

Designed for safer handling and real-time visual monitoring of the reaction progress.

COMUWorkflow S1 1. Dissolve Fmoc-AA-OH & COMU in DMF (0 °C) S2 2. Add DIPEA (Base) Solution turns Yellow/Red S1->S2 S3 3. Add Indane Amine Ester Stir 1h at 0 °C, then RT S2->S3 S4 4. Monitor Color Change Fades to Colorless/Pale S3->S4 S5 5. Aqueous Workup Extract & Wash S4->S5

Step-by-step experimental workflow for COMU-mediated solution-phase peptide coupling.

Materials:

  • Fmoc-AA-OH (1.1 eq.)

  • COMU (1.1 eq.)

  • Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq.)

  • DIPEA (2.2 eq. or 3.2 eq. if amine is an HCl salt)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation: In a dry flask, combine Fmoc-AA-OH (1.1 mmol) and COMU (1.1 mmol) in anhydrous DMF (5 mL). Cool the mixture to 0 °C in an ice bath[6].

  • Activation: Add DIPEA (2.2 mmol) dropwise. Self-Validation: The solution will immediately turn yellow or red-orange, indicating the formation of the active Oxyma ester[6],[3]. Stir for 2–5 minutes.

  • Amine Addition: Add Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 mmol). If using the HCl salt, ensure an extra equivalent of DIPEA is present.

  • Coupling & Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Self-Validation: Monitor the color of the solution. As the active ester is consumed by the hindered amine, the solution will gradually fade from yellow/red to pale yellow or colorless[6].

  • Workup: Once the color has faded (typically 2–4 hours), dilute the mixture with Ethyl Acetate (30 mL). Extract sequentially with 1 N HCl (2 × 10 mL), 1 N NaHCO₃ (2 × 10 mL), and saturated NaCl (10 mL). Dry over MgSO₄, filter, and evaporate the solvent to yield the crude dipeptide[5].

Analytical Monitoring & Troubleshooting

  • Incomplete Conversion: Due to the extreme steric bulk of the indane ring, LC-MS analysis may reveal unreacted amine even after the color change in the COMU protocol. If this occurs, perform a "double coupling" by adding an additional 0.5 eq. of pre-activated Fmoc-AA-OH/COMU/DIPEA mixture and stirring for an additional 2 hours.

  • Guanidinylation Side Reactions: Uronium reagents like COMU can react directly with the free amine to form a dead-end guanidinium byproduct if the coupling reagent is in excess[3]. To prevent this, always ensure the Fmoc-AA-OH is pre-activated with COMU before adding the indane amine, and never use COMU in molar excess relative to the carboxylic acid.

References

1.[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. Bachem.com. 2. Tetramethylfluoroformamidinium Hexafluoro- phosphate (TFFH) in Peptide and Organic Synthesis - Luxembourg Bio Technologies. Luxembourg-bio.com. 3.[6] The process of COMU coupling reaction. - ChemicalBook. Chemicalbook.com. 4.[5] COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. Luxembourg-bio.com. 5. Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide - ResearchGate. Researchgate.net. 6.[3] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Acs.org. 7.[4] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis - Benchchem. Benchchem.com.

Sources

Method

Methods for hydrolysis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate to free acid

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate to its free acid form, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate to its free acid form, 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-aminoindan-1-carboxylic acid).

This transformation presents specific challenges due to the sterically hindered quaternary carbon at the benzylic position (C1). Standard hydrolysis protocols often result in incomplete conversion or require extended reaction times. The methods detailed below are optimized for high conversion, purity, and operational scalability.

Introduction & Mechanistic Analysis[1][2][3][4][5]

The target substrate features an amino group and a methyl ester attached to the same carbon (C1) of the indane ring. This creates a quaternary center , significantly increasing steric hindrance around the carbonyl carbon.

  • Steric Barrier: The tetrahedral intermediate formed during nucleophilic attack (by water or hydroxide) is crowded by the rigid bicyclic indane framework.

  • Racemization Safety: Unlike standard

    
    -amino acids, this substrate lacks an 
    
    
    
    -proton. Consequently, racemization via enolization is mechanistically impossible under basic conditions. This allows for the use of aggressive alkaline conditions without compromising optical purity (if starting with an enantiomer).
  • Solubility Profile: The lipophilic indane core necessitates the use of a cosolvent system (e.g., THF/Water or Dioxane/Water) to ensure phase homogeneity.

Reaction Scheme

The transformation involves the cleavage of the methoxy group to yield the free carboxylic acid, typically isolated as a zwitterion or hydrochloride salt.

ReactionScheme cluster_conditions Critical Factors Substrate Methyl 1-amino-indan-1-carboxylate (Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Hydrolysis (LiOH or HCl) Product 1-Amino-indan-1-carboxylic acid (Free Acid) Intermediate->Product - MeOH Factor1 Steric Hindrance (C1 Quaternary) Factor2 Phase Transfer (Solubility)

Figure 1: Reaction pathway highlighting the transition from the hindered ester to the free acid.

Experimental Protocols

Method A: Alkaline Hydrolysis (Lithium Hydroxide)

Best for: High throughput, scale-up, and preserving acid-sensitive moieties (if any). Mechanism: Saponification via nucleophilic acyl substitution.

Reagents & Equipment
  • Substrate: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 equiv).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 – 5.0 equiv). Note: LiOH is preferred over NaOH due to better solubility in THF.

  • Solvent: THF : Water (3:1 v/v).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF (10 mL per gram of substrate). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (4.0 equiv) in Water (3.3 mL per gram of substrate). Add this aqueous solution dropwise to the THF mixture under vigorous stirring.

    • Checkpoint: The mixture should become a single clear phase or a fine emulsion. If biphasic separation occurs, add a minimum amount of Methanol (MeOH) to homogenize.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/MeOH 5:1) or HPLC.[1][2] The bulky ester hydrolyzes slower than non-hindered analogs.

  • Work-up (Neutralization):

    • Cool the reaction to room temperature.[3][4]

    • Concentrate under reduced pressure to remove THF (critical to prevent product loss in organic wash).

    • Dilute the remaining aqueous residue with Water (5 mL/g).

    • Optional Wash: Wash the basic aqueous layer with Dichloromethane (DCM) (2x) to remove unreacted ester or non-polar impurities.

  • Isolation (Isoelectric Precipitation):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly adjust pH to the isoelectric point (approx. pH 6.0–6.5) using 2M HCl.

    • Observation: The free amino acid zwitterion should precipitate as a white solid.

  • Purification: Filter the solid, wash with ice-cold water (2x) and acetone (1x). Dry under vacuum at 45°C.

Method B: Acidic Hydrolysis (6M HCl Reflux)

Best for: Obtaining the Hydrochloride salt directly; robust for very stubborn esters. Mechanism: Acid-catalyzed acyl cleavage (A_AC2).

Reagents & Equipment
  • Substrate: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate.

  • Acid: 6M Hydrochloric Acid (aqueous).

  • Solvent: 1,4-Dioxane (optional, to aid solubility).

Step-by-Step Protocol
  • Suspension: Suspend the ester in 6M HCl (20 mL per gram of substrate).

    • Note: If the substrate is an oil or highly insoluble, add 1,4-Dioxane (20% v/v) to facilitate contact.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–18 hours.

    • Why Reflux? The quaternary center imposes a high energy barrier; vigorous thermal energy is required to drive the equilibrium to the acid form.

  • Monitoring: Check for the disappearance of the ester peak via LC-MS.

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Azeotrope: Co-evaporate with toluene (2x) to remove residual water and HCl.

    • Trituration: Triturate the resulting solid with Diethyl Ether or EtOAc to remove non-polar byproducts.

    • Filtration: Collect the 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride salt.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the Alkaline Hydrolysis (Method A), which is generally preferred for purity.

Workflow Start Start: Methyl Ester Substrate Solubilization Dissolve in THF (10 mL/g) Start->Solubilization AddBase Add LiOH (4 equiv) in Water Solubilization->AddBase CheckPhase Is mixture homogeneous? AddBase->CheckPhase AddMeOH Add MeOH cosolvent CheckPhase->AddMeOH No Heat Heat to 60°C (4-12 Hours) CheckPhase->Heat Yes AddMeOH->Heat Monitor Monitor TLC/HPLC (Disappearance of Ester) Heat->Monitor Evap Evaporate THF Monitor->Evap Complete Wash Wash Aqueous Phase with DCM Evap->Wash Acidify Adjust pH to 6.0 (Isoelectric Point) Wash->Acidify Filter Filter Precipitate (Zwitterion) Acidify->Filter End Final Product: Free Amino Acid Filter->End

Figure 2: Optimized workflow for LiOH-mediated hydrolysis.

Analytical Data & Validation

To ensure the protocol's success, compare your product against these expected parameters.

Table 1: Comparative Analytical Markers

ParameterMethyl Ester (Starting Material)Free Acid (Product)
¹H NMR (DMSO-d₆) Singlet at ~3.6-3.7 ppm (OCH₃)Absent (OCH₃ peak disappears)
¹H NMR (COOH) N/ABroad singlet ~12-13 ppm (COOH)
IR Spectroscopy Sharp C=O stretch ~1730-1740 cm⁻¹ (Ester)Broad C=O stretch ~1700-1720 cm⁻¹ (Acid)
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in DCM; Soluble in Water (pH dep.), DMSO
MS (ESI) [M+H]⁺ = 192.1[M+H]⁺ = 178.1

Troubleshooting Guide

  • Issue: Incomplete Reaction.

    • Cause: Steric bulk preventing nucleophilic attack.

    • Solution: Increase temperature to reflux (THF: 66°C) or switch to 1,4-Dioxane/Water (100°C). Increase LiOH equivalents to 10.0.

  • Issue: Product does not precipitate at pH 6.

    • Cause: The amino acid might be highly water-soluble due to the zwitterionic character and low lipophilicity ratio.

    • Solution: Instead of precipitation, load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W). Wash with water, then elute the amino acid with 1M NH₄OH. Lyophilize the eluate.

  • Issue: Gumming/Oiling out.

    • Cause: Presence of impurities or incomplete removal of organic solvent before acidification.

    • Solution: Ensure all THF is removed. Triturate the gum with Acetone or Ether to induce crystallization.

References

  • Synthesis of Hindered Amino Acids: Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623. Link
    
  • Hydrolysis Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Methyl Ester cleavage section). Link

  • Indane Amino Acid Precedents: Kotha, S., & Goyal, D. (2014). Synthesis of constrained amino acids via ring-closing metathesis. Bioorganic Chemistry, 56, 14-26. (Discusses similar cyclic amino acid ester hydrolysis). Link

  • Analytical Data Reference: Sigma-Aldrich.[5] (n.d.). Product Specification: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. (Used for molecular weight and solubility baselines).[6] Link

Sources

Application

Application Note: Scalable Asymmetric Synthesis of Chiral Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Abstract The synthesis of conformationally constrained -disubstituted amino acids is a critical task in medicinal chemistry, particularly for peptidomimetics and GPCR ligand design. This application note details a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of conformationally constrained


-disubstituted amino acids is a critical task in medicinal chemistry, particularly for peptidomimetics and GPCR ligand design. This application note details a robust, scalable protocol for the asymmetric synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate  (also known as 1-aminoindane-1-carboxylic acid methyl ester).[1]

Unlike traditional resolution methods (e.g., Bucherer-Bergs followed by chiral HPLC), this protocol utilizes Ellman’s Sulfinimine chemistry to establish the quaternary stereocenter at C1 with high enantioselectivity (


 ee) and yield. The workflow features a titanium-mediated condensation, a diastereoselective Strecker reaction, and a one-pot deprotection/solvolysis sequence.[1]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing the target molecule is the formation of the quaternary stereocenter at the benzylic position of the indane ring. Standard asymmetric hydrogenation is ineffective due to the steric hindrance of the tetrasubstituted carbon.

Our strategy employs a Chiral Auxiliary-Directed Strecker Reaction :

  • Activation: Condensation of 1-indanone with (

    
    )-(-)-2-methyl-2-propanesulfinamide to form a chiral ketimine.[1]
    
  • Induction: Nucleophilic addition of cyanide (TMSCN) to the ketimine. The bulky tert-butylsulfinyl group directs the attack to a single face of the planar imine, creating the stereocenter.

  • Transformation: Acidic hydrolysis converts the nitrile to the ester and simultaneously cleaves the chiral auxiliary.

Retrosynthesis Target Target Molecule (S)-Methyl 1-aminoindane-1-carboxylate AminoNitrile Intermediate 2 Chiral u03b1-Amino Nitrile Target->AminoNitrile Hydrolysis & Esterification Ketimine Intermediate 1 (S)-N-Sulfinyl Ketimine AminoNitrile->Ketimine Asymmetric Strecker (TMSCN) Indanone Starting Material 1-Indanone Ketimine->Indanone Ti(OEt)4 (S)-t-Bu-Sulfinamide

Figure 1: Retrosynthetic disconnection showing the installation of chirality via the sulfinyl ketimine intermediate.[1]

Experimental Protocol

Phase 1: Formation of the Chiral Sulfinyl Ketimine

This step activates the ketone and installs the chiral auxiliary. The use of Ti(OEt)


 is crucial as a Lewis acid and water scavenger to drive the equilibrium.

Reagents:

  • 1-Indanone (1.0 equiv)[1]

  • (

    
    )-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]
    
  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Solvent: Dry THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Mixing: Charge the flask with 1-indanone (10.0 mmol, 1.32 g) and (

    
    )-tert-butanesulfinamide (11.0 mmol, 1.33 g). Add dry THF (20 mL).
    
  • Catalyst Addition: Add Ti(OEt)

    
     (20.0 mmol, 4.2 mL) dropwise via syringe. The solution will turn slightly yellow/orange.
    
  • Reaction: Heat the mixture to reflux (

    
    C oil bath) for 16–24 hours. Monitor by TLC (eluent 30% EtOAc/Hexanes) or LC-MS.[1] The starting ketone spot should disappear.
    
  • Quench: Cool to room temperature (RT). Pour the mixture into a vigorously stirred brine solution (20 mL). A thick white precipitate (TiO

    
    ) will form.[1]
    
  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic phases over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash chromatography (SiO
    
    
    , 0
    
    
    30% EtOAc/Hexanes).
    • Target: (S,E)-N-(2,3-dihydro-1H-inden-1-ylidene)-2-methylpropane-2-sulfinamide.[1]

    • Expectation: Yellow oil or solid, >85% yield.

Phase 2: Diastereoselective Strecker Reaction

This is the stereodefinitive step. The cyanide nucleophile attacks the imine C=N bond. The stereochemistry is controlled by the sulfinyl group (typically yielding the S,S diastereomer when using the S-auxiliary, though models vary based on conditions).

Reagents:

  • Sulfinyl Ketimine (from Phase 1) (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)

    
    ) or Gadolinium(III) triflate (5 mol%) (Optional promoter for kinetics)
    
  • Isopropanol (IPA) (1.5 equiv) - Proton source[1]

  • Solvent: Dry DCM or Toluene (

    
    C to RT)
    

Procedure:

  • Setup: In a flame-dried Schlenk flask under N

    
    , dissolve the sulfinyl ketimine (5.0 mmol) in dry DCM (15 mL). Cool to 
    
    
    
    C (dry ice/acetone bath).
  • Addition: Add the Lewis acid catalyst (if using) followed by the dropwise addition of TMSCN (7.5 mmol, 0.94 mL).

  • Proton Source: Add isopropanol (7.5 mmol) dropwise. Note: IPA activates the TMSCN and assists in turnover.

  • Reaction: Stir at

    
    C for 4 hours, then allow to warm slowly to RT overnight.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3 x 15 mL).
    
  • Purification: Flash chromatography (SiO

    
    , 20 
    
    
    
    50% EtOAc/Hexanes).
    • Critical QC Point: Isolate the major diastereomer. If diastereomeric ratio (dr) is < 95:5, recrystallize from Hexane/Et

      
      O to upgrade purity.
      
    • Product: (

      
      ,1
      
      
      
      )-1-cyano-N-(tert-butylsulfinyl)-1-aminoindane.[1]
Phase 3: Hydrolysis and Esterification (Pinner-Type)

This step converts the nitrile to the methyl ester and cleaves the sulfinyl group to yield the free amine salt.

Reagents:

  • Amino Nitrile (from Phase 2)[2]

  • Methanol (dry)[1]

  • HCl (gas) or Acetyl Chloride (source of anhydrous HCl)

Procedure:

  • Solvolysis: Dissolve the purified amino nitrile (2.0 mmol) in dry Methanol (10 mL) in a pressure tube or RBF.

  • Acidification: Cool to

    
    C. Add Acetyl Chloride (10.0 equiv) dropwise (generates anhydrous HCl in situ). Caution: Exothermic.
    
  • Heating: Seal the tube (or use reflux condenser) and heat to

    
    C for 12–18 hours. This converts the nitrile 
    
    
    
    imidate
    
    
    ester and cleaves the N-S bond.
  • Workup: Concentrate the reaction mixture to dryness.

  • Isolation: Triturate the residue with cold diethyl ether to remove non-polar byproducts. The product, Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride , typically precipitates as a white/off-white solid.[1]

  • Free Base (Optional): Partition between saturated NaHCO

    
     and DCM to obtain the free amine oil.
    

Analytical Data & QC Parameters

Expected Results Table
ParameterSpecificationMethod
Yield (Overall) 45% – 60%Gravimetric (from Indanone)
Enantiomeric Excess (ee) > 98% (after recrystallization)Chiral HPLC
Appearance White crystalline solid (HCl salt)Visual
1H NMR (DMSO-d6)

9.1 (br s, 3H, NH3+), 3.8 (s, 3H, OMe), 3.1-2.9 (m, 2H), 2.6-2.4 (m, 2H)
400 MHz NMR
Chiral HPLC Method

To determine the enantiomeric purity of the final ester:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5

    
    m).[1]
    
  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times: (S)-Enantiomer (

    
     min), (R)-Enantiomer (
    
    
    
    min) [Confirm with racemic standard].

Mechanistic Insight

The stereoselectivity of the Strecker reaction is governed by the rigid chair-like transition state of the sulfinyl ketimine. The bulky tert-butyl group blocks one face of the imine, forcing the cyanide nucleophile to attack from the opposite side.

Mechanism Imine Sulfinyl Ketimine (Planar C=N) TS Transition State (t-Bu Shielding) Imine->TS TMSCN / Lewis Acid Product Chiral Amino Nitrile (S,S)-Diastereomer TS->Product Stereoselective C-C Bond Formation

Figure 2: Simplified mechanistic flow of the stereoselective cyanide addition.[1]

Safety & Troubleshooting

Safety Hazards[1][3]
  • TMSCN (Trimethylsilyl cyanide): Highly toxic. Liberates HCN upon contact with water or acid.[1] MUST be handled in a well-ventilated fume hood.[1] Keep a cyanide antidote kit available.[1] Treat all waste with bleach (sodium hypochlorite) at pH > 10 to quench cyanide before disposal.

  • Ti(OEt)4: Moisture sensitive. Hydrolyzes rapidly.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion in Step 1 Wet THF or old Ti(OEt)4Distill THF over Na/Benzophenone; use fresh catalyst.
Poor Diastereoselectivity (dr) Reaction temperature too highEnsure Step 2 is kept at -78°C for at least 4 hours.
Incomplete Hydrolysis Nitrile is sterically hinderedIncrease temperature to 70°C or use conc.[1] HCl/AcOH (1:1) followed by esterification.[1][3]

References

  • Ellman, J. A., et al. (1999).[4] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Davis, F. A., et al. (2006). "Asymmetric Synthesis of Amino Acids using Sulfinimines." Arkivoc, (vii), 120-128.[1][5] Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] "Stereoselective synthesis of quaternary

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623.
    
  • Shibasaki, M., et al. (2008). "The Catalytic Asymmetric Strecker Reaction." Organic Reactions, 70, 1-119.[1] Link

  • Masumoto, S., et al. (2002). "Asymmetric Synthesis of -Disubstituted Amino Acids via Chiral Sulfinimines." Tetrahedron Letters, 43(48), 8647-8651.

Sources

Method

Bucherer-Bergs reaction conditions for indane-based amino acid synthesis

Application Note: High-Yield Synthesis of Indane-Based α-Amino Acids via the Bucherer-Bergs Multicomponent Reaction Strategic Context in Drug Development Indane-based quaternary α-amino acids, such as 1-aminoindane-1,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Indane-Based α-Amino Acids via the Bucherer-Bergs Multicomponent Reaction

Strategic Context in Drug Development

Indane-based quaternary α-amino acids, such as 1-aminoindane-1,5-dicarboxylic acid (AIDA), are highly valued in neuropharmacology as conformationally restricted, selective antagonists for group I metabotropic glutamate receptors (mGluRs)[1]. The rigid indane core locks the amino acid into a specific spatial arrangement, drastically reducing off-target binding. However, synthesizing sterically hindered quaternary stereocenters at the C1 or C2 position of an indane ring presents a significant thermodynamic challenge.

For these bulky substrates, the traditional Strecker synthesis often fails due to the reversible nature of the aminonitrile intermediate. Instead, the2 is the gold standard, providing an irreversible thermodynamic sink that drives the reaction to near-quantitative yields[2].

Mechanistic Rationale & Causality

The Bucherer-Bergs reaction converts a cyclic ketone (e.g., 1-indanone) into a 5,5-disubstituted spirohydantoin using potassium/sodium cyanide and ammonium carbonate.

The "Why" Behind the Chemistry: When indanone reacts with cyanide, it forms a cyanohydrin. The ammonium carbonate acts as a dual-purpose reagent: it buffers the solution to an optimal pH (~8.5) preventing cyanide degradation, and it thermally decomposes to provide both ammonia (NH₃) and carbon dioxide (CO₂). The NH₃ displaces the hydroxyl group via an S_N2 mechanism to form an aminonitrile. Crucially, the in situ generated CO₂ immediately inserts into the aminonitrile, forming a cyano-carbamic acid that undergoes rapid intramolecular cyclization. This final cyclization to the spirohydantoin is irreversible, pulling the entire equilibrium forward despite the steric bulk of the indane ring system[2].

Mechanism Indanone 1-Indanone (Starting Material) Cyanohydrin Cyanohydrin (+ KCN) Indanone->Cyanohydrin Nucleophilic Addition Aminonitrile Aminonitrile (+ NH3) Cyanohydrin->Aminonitrile SN2 Displacement CarbamicAcid Cyano-Carbamic Acid (+ CO2) Aminonitrile->CarbamicAcid CO2 Insertion Spirohydantoin Spirohydantoin (Stable Intermediate) CarbamicAcid->Spirohydantoin Intramolecular Cyclization AminoAcid Indane α-Amino Acid (Alkaline Hydrolysis) Spirohydantoin->AminoAcid Ba(OH)2, Heat

Mechanistic pathway of Bucherer-Bergs synthesis of indane amino acids.

Reaction Optimization & Quantitative Data

The efficiency of the spirohydantoin formation is highly dependent on solvent polarity and temperature. Below is a summary of optimized conditions for various indanone derivatives based on field-proven literature.

Starting MaterialSolvent SystemTemp (°C)Time (h)Yield (%)Reference
1-IndanoneEtOH:H₂O (1:1)7016>95[3]
5-Bromo-1-indanoneAqueous DMF100650[4]
Polycyclic EnoneH₂O801283[1]

Note: For standard indanones, a 1:1 mixture of Ethanol and Water provides the optimal balance of organic solubility for the ketone and aqueous solubility for the inorganic salts.

Experimental Workflow & Protocol

Workflow Prep Reagent Prep Indanone, KCN, (NH4)2CO3 Reaction Bucherer-Bergs Rxn EtOH/H2O, 70°C, 12h Prep->Reaction Workup Acidic Workup HCl Precipitation Reaction->Workup Hydrolysis Alkaline Hydrolysis Ba(OH)2, 160°C, 24h Workup->Hydrolysis Purification Ion-Exchange Chromatography Hydrolysis->Purification

Step-by-step experimental workflow for spirohydantoin synthesis and hydrolysis.

Part A: Synthesis of Indane-Spirohydantoin
  • Reagent Charging: To a pressure-resistant screwcap flask, add 1-indanone (1.0 equiv, 1 mmol). Add sodium cyanide (NaCN) or potassium cyanide (KCN) (3.0 equiv, 3 mmol) and ammonium carbonate ((NH₄)₂CO₃) (10.0 equiv, 10 mmol) 3[3].

    • Causality: The massive excess of ammonium carbonate is critical. It acts as a buffer to maintain the pH between 8.0–9.0, preventing the acidic degradation of cyanide into lethal HCN gas, while providing sufficient CO₂ pressure to drive the cyclization.

  • Solvent Addition: Suspend the mixture in 6 mL of a 1:1 (v/v) Ethanol/Water solution to achieve a ~0.16 M concentration of the ketone[3].

  • Thermal Cyclization: Seal the flask tightly and heat the reaction mixture at 70°C with vigorous magnetic stirring for 16 hours.

    • Causality: A sealed vessel is mandatory. If the flask is open, the generated NH₃ and CO₂ gases will escape, halting the reaction at the aminonitrile stage.

  • Acidic Workup: Cool the vessel to 0°C. In a highly ventilated fume hood, carefully transfer the mixture to a separation funnel and quench with 30 mL of 2N HCl[3].

    • Causality: Acidification neutralizes unreacted cyanide and protonates the spirohydantoin, drastically reducing its aqueous solubility and forcing it to precipitate as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under a vacuum to yield the racemic indane-spirohydantoin.

Part B: Hydrolysis to the Free α-Amino Acid
  • Alkaline Cleavage: Suspend the purified spirohydantoin in a 2M aqueous solution of Barium Hydroxide (Ba(OH)₂) (3.0 equiv) inside a stainless-steel autoclave.

    • Causality:1 for sterically hindered hydantoins[1]. Post-hydrolysis, the barium ions can be quantitatively precipitated as insoluble BaCO₃ or BaSO₄, leaving only the zwitterionic amino acid in solution.

  • High-Pressure Heating: Seal the autoclave and heat to 150–160°C for 24 hours. The rigid spiro-fused urea linkage is highly resistant to hydrolysis and requires extreme thermal energy to cleave.

  • Purification: Cool the reactor, bubble CO₂ gas through the solution to precipitate BaCO₃, and filter through a pad of Celite. Concentrate the filtrate and purify via cation-exchange chromatography (e.g., Dowex 50W-X8 resin) to yield the pure 1-aminoindane-1-carboxylic acid.

Self-Validation & Analytical Checkpoints

To ensure the integrity of the protocol, utilize the following self-validating checkpoints:

  • Intermediate Verification (IR Spectroscopy): Before proceeding to hydrolysis, analyze the spirohydantoin via FT-IR. You must observe two distinct, strong carbonyl (C=O) stretching bands at ~1770 cm⁻¹ and ~1715 cm⁻¹ , characteristic of the hydantoin imide ring. The complete disappearance of the indanone C=O stretch at ~1710 cm⁻¹ confirms 100% conversion.

  • Final Product Validation (NMR): Following ion-exchange chromatography, ¹H NMR (in D₂O) of the final amino acid must show the complete absence of the broad hydantoin N-H protons (typically seen at ~8.5 and ~10.5 ppm in DMSO-d6) and a distinct upfield shift of the indane aliphatic protons, confirming the free zwitterionic structure.

References

  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan Series Source: ResearchGate URL:[Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs Source: ChemRxiv URL:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: Advanced Crystallization Protocols for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Salts

Executive Summary & Physicochemical Context Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also referred to as Methyl 1-aminoindane-1-carboxylate) represents a class of conformationally constrained -amino acids.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also referred to as Methyl 1-aminoindane-1-carboxylate) represents a class of conformationally constrained


-amino acids.[1] These scaffolds are critical in peptidomimetic drug design due to their ability to lock peptide backbones into specific secondary structures (e.g., 

-helices).[1]

Unlike simple 1-aminoindanes (e.g., Rasagiline), the presence of the quaternary carbon at position C1—bearing both the amino and ester groups—introduces significant steric bulk and alters the solubility profile.[1] The free base is typically a viscous oil or low-melting solid prone to hydrolysis and oxidation.[1] Consequently, isolation as a crystalline salt is mandatory for GMP compliance and long-term stability.[1]

Key Challenges:

  • Labile Ester Moiety: The methyl ester is susceptible to hydrolysis under strongly acidic/aqueous conditions or high heat.

  • Chirality: The C1 center creates enantiomers (

    
    ). Asymmetric synthesis is costly; therefore, diastereomeric salt resolution is the preferred industrial route.[1]
    
  • Oiling Out: The lipophilic indane ring often leads to phase separation (oiling) rather than crystallization in pure alcoholic solvents.

Salt Screening & Selection Strategy

For this substrate, we prioritize two salt forms: the Hydrochloride (HCl) for bulk purification and the Dibenzoyl-L-tartrate (L-DBTA) for chiral resolution.[1]

Table 1: Physicochemical Properties & Salt Candidates
ParameterValue / CharacteristicImplication for Crystallization
pKa (Amine) ~7.8 - 8.2 (Est.)[1]Moderate base; requires strong acids (pKa < 1) for stoichiometric salts.[1]
LogP ~1.8 (Est.)[2]Lipophilic. Avoid pure water; use polar organic solvents (MeOH, EtOH, IPA).[1]
H-Bond Donors 1 (Amine)Good candidate for co-crystal/salt formation with carboxylate counter-ions.[1]
Stability Ester hydrolysis riskAvoid aqueous acids at elevated temperatures (>40°C).

Protocol A: Bulk Purification (Hydrochloride Salt)[1]

Objective: To isolate the racemate or enantiopure material as a stable, non-hygroscopic solid from the crude reaction mixture.

Reagents
  • Substrate: Crude Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (Oil).[1]

  • Solvent: Ethyl Acetate (EtOAc) [HPLC Grade].

  • Acid Source: 4M HCl in 1,4-Dioxane (Preferred over aqueous HCl to prevent hydrolysis).[1]

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude oily free base (1.0 eq) in EtOAc (5 volumes relative to weight, e.g., 5 mL/g).

    • Note: If the crude is dark, treat with activated carbon (5% w/w) for 30 mins at RT, then filter through Celite.[1]

  • Acid Addition (Controlled Nucleation):

    • Cool the solution to 0–5°C using an ice/water bath.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise over 20 minutes.

    • Observation: A white turbidity should form immediately. If "oiling" occurs (gummy precipitate), increase agitation speed to 400 RPM and seed with a small crystal if available.

  • Maturation (Ostwald Ripening):

    • Allow the slurry to warm to Room Temperature (20–25°C) over 1 hour.

    • Stir for an additional 2 hours. This transforms kinetic amorphous precipitates into thermodynamic crystalline forms.

  • Anti-Solvent Drive:

    • Slowly add MTBE (3 volumes) dropwise. This decreases the solubility of the HCl salt, maximizing yield.[1]

  • Isolation:

    • Filter the white solid using a sintered glass funnel (Porosity 3).

    • Wash the cake with cold MTBE (2 volumes).

    • Drying: Dry in a vacuum oven at 35°C for 12 hours. Do not exceed 40°C to protect the methyl ester.[1]

Protocol B: Chiral Resolution (Diastereomeric Crystallization)[1]

Objective: To separate the (


)-enantiomer (active) from the racemic mixture using a chiral resolving agent.
Mechanism:  The (

)-amine forms a less soluble diastereomeric salt with (

)-Dibenzoyl Tartaric Acid ((

)-DBTA) compared to the (

)-amine.[1]
Reagents
  • Substrate: Racemic Methyl 1-aminoindane-1-carboxylate (Free Base).[1]

  • Resolving Agent: (

    
    )-(-)-Dibenzoyl Tartaric Acid (anhydrous).[1]
    
  • Solvent System: Methanol (MeOH) / Water (95:5 v/v).

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve Racemic Free Base (10 g, 1.0 eq) in MeOH (80 mL).

    • In a separate flask, dissolve (

      
      )-DBTA (0.55 eq - Note: Using 0.5 eq maximizes enantiomeric purity over yield, a technique known as the "Pope-Peachey" method) in MeOH (40 mL).
      
  • Combination & Heating:

    • Add the DBTA solution to the amine solution at Room Temperature.[1]

    • Heat the mixture to reflux (65°C) until a clear solution is obtained.

    • Critical Check: If solids persist at reflux, add small aliquots of Water (up to 5% total volume) until clear.[1]

  • Controlled Cooling (The Resolution Step):

    • Cool the solution to 50°C at a rate of 1°C/min.

    • Seeding: At 50°C, add seed crystals of pure (

      
      )-Amine-(
      
      
      
      )-DBTA salt (if available).
    • Continue cooling to 20°C at 0.5°C/min. Slow cooling is essential to prevent entrapment of the "wrong" diastereomer.[1]

  • Harvesting:

    • Stir at 20°C for 4 hours.

    • Filter the white crystalline solid.[1][3]

    • Analysis: Take a small sample, neutralize to free base, and check Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).[1]

  • Recrystallization (Enrichment):

    • If ee < 98%, recrystallize the wet cake from MeOH/Water (9:1).[1]

Process Visualization (Graphviz)[1]

The following diagram illustrates the decision matrix for processing the crude amino ester.

CrystallizationWorkflow Start Crude Reaction Mixture (Methyl 1-amino-indane-1-carboxylate) CheckPurity Check Chemical Purity (HPLC) Start->CheckPurity Decision Is Purity > 95%? CheckPurity->Decision PurificationRoute Protocol A: Bulk Purification (HCl Salt Formation) Decision->PurificationRoute No (<95%) ResolutionRoute Is Material Racemic? Decision->ResolutionRoute Yes (>95%) SolventSelect Solvent: EtOAc + Dioxane/HCl Antisolvent: MTBE PurificationRoute->SolventSelect ChiralRes Protocol B: Chiral Resolution (L-DBTA Salt) ResolutionRoute->ChiralRes Yes (Racemate) DirectUse Use as Free Base (Immediate Peptide Coupling) ResolutionRoute->DirectUse No (Enantiopure) ResSolvent Solvent: MeOH/Water (95:5) Agent: 0.55 eq L-DBTA ChiralRes->ResSolvent SolventSelect->CheckPurity Recycle if needed

Figure 1: Decision Logic for Purification vs. Resolution of Indane Amino Esters.

Analytical Validation & Troubleshooting

Analytical Controls
  • H-NMR (DMSO-d6): Confirm integrity of the methyl ester (singlet ~3.6-3.8 ppm) and the indane ring protons.

  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between amorphous solids and true crystalline salts. Sharp peaks indicate a successful lattice formation.

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

    • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Flow: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or solvent too non-polar.[1]Re-heat to dissolution. Add 5-10% more polar solvent (MeOH).[1] Cool slower (0.2°C/min).
Low Yield High solubility of salt in mother liquor.Cool to lower temperature (-10°C) or increase Anti-solvent (MTBE) ratio.[1]
Hydrolysis Water presence or excess acid heat.Ensure solvents are anhydrous. Keep drying temp < 40°C. Use HCl/Dioxane, not HCl/Water.[1]

References

  • Synthesis of Indane Amino Acids

    • Context: General methods for 1-amino-1-carboxylic acid synthesis via hydantoin intermediates.[1]

    • Source:Journal of Medicinal Chemistry, "Conformationally Constrained Amino Acids".[1]

    • [1]

  • Resolution of 1-Aminoindanes

    • Context: The use of tartaric acid derivatives (DBTA) is the industry standard for resolving 1-aminoindane derivatives.[1]

    • Source:Google Patents, "Process for the preparation of (R)-1-aminoindanes".[1]

    • [1]

  • Crystallization of Amino Acid Esters

    • Context: General handling of amino ester hydrochlorides to prevent hydrolysis.
    • Source:Organic Syntheses, "Esterification of Amino Acids".[1]

    • [1]

  • Chiral HPLC Methods

    • Context: Validated methods for separating indane enantiomers.[4]

    • Source:Daicel Chiral Technologies, Applic
    • [1]

Sources

Method

Derivatization of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate for Drug Discovery: Protocols and Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Context Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate) is a highly valuable, conformationally restricted unnatural amino acid derivative. The incorporation of the 1-aminoindane-1-carboxylic acid (Aic) motif into peptide sequences imparts significant structural rigidity, which enhances proteolytic stability, alters lipophilicity, and improves target specificity[1].

This application note provides an in-depth guide to the derivatization of this bicyclic scaffold. Mastering the N-protection, ester hydrolysis, and sterically hindered peptide coupling of this molecule is a critical prerequisite for synthesizing advanced peptidomimetics, including Glutaminyl Cyclase (QC) inhibitors for neurodegenerative diseases[1] and Interleukin-23 Receptor (IL-23R) antagonists for inflammatory bowel diseases[2].

Mechanistic Rationale in Scaffold Derivatization

The bicyclic indane core imposes unique steric and electronic constraints on both the amine and carboxylate functionalities, requiring precise mechanistic control during derivatization:

  • Amine Protection (N-Alkylation/Acylation): To utilize this building block in solid-phase or solution-phase peptide synthesis, the primary amine must be masked. The tert-butyloxycarbonyl (Boc) group is preferred due to its stability under basic conditions and its orthogonal cleavage under mild acidic conditions[]. The slight steric hindrance of the indane ring requires a biphasic buffering system to ensure the free base is continuously generated without hydrolyzing the adjacent ester.

  • Ester Hydrolysis (Saponification): The methyl ester serves as a transient protecting group during amine derivatization. Its hydrolysis must be carefully controlled using mild bases (e.g., LiOH) rather than harsh hydroxides (like NaOH or KOH). This causality is critical: mild conditions prevent the epimerization of the C1 chiral center, preserving the stereochemical integrity required for pharmacological efficacy[4].

  • Amide Bond Formation (Peptide Coupling): The carboxylate group at the C1 position is highly sterically hindered by the adjacent aromatic ring and the rigid cyclopentane ring. Standard carbodiimide coupling agents (e.g., DCC, EDC) often fail or result in truncated sequences. Uronium-based coupling reagents like HATU are strictly required to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which possesses the necessary electrophilicity to overcome the steric bulk.

Derivatization Workflow

Workflow A Methyl 1-aminoindane- 1-carboxylate B N-Boc Protection (Boc2O, Base) A->B C Ester Hydrolysis (LiOH, THF/H2O) B->C D Amide Coupling (HATU, DIPEA, Amine) C->D E Peptidomimetic Drug Candidates D->E F QC Inhibitors (Alzheimer's) E->F G IL-23R Antagonists (IBD, Psoriasis) E->G

Chemical derivatization workflow of Methyl 1-aminoindane-1-carboxylate for drug discovery.

Quantitative Reaction Parameters

To ensure reproducibility across drug discovery campaigns, the following table summarizes the empirical data and critical validation metrics for each derivatization stage.

Derivatization StepPrimary ReagentsTemp (°C)Time (h)Typical YieldSelf-Validation Metric
N-Boc Protection Boc₂O, NaHCO₃, THF/H₂O0 → 2512 - 1685 - 95%Ninhydrin Stain (Negative)
Ester Hydrolysis LiOH·H₂O, THF/MeOH/H₂O254 - 690 - 98%LC-MS (Presence of [M-H]⁻)
Amide Coupling HATU, DIPEA, DMF2516 - 2470 - 85%HPLC (>95% purity at 220nm)

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of Methyl 1-aminoindane-1-carboxylate

  • Objective: Mask the primary amine to prevent unwanted polymerization.

  • Procedure:

    • Dissolve Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of THF and distilled water.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise at 0 °C. Causality: The weak base neutralizes the HCl salt to generate the nucleophilic free amine while maintaining a pH that prevents premature ester hydrolysis[].

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise.

    • Warm the reaction to room temperature (25 °C) and stir for 16 hours.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). Stain with Ninhydrin and heat. The disappearance of the purple spot confirms complete consumption of the primary amine.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Saponification to Boc-1-aminoindane-1-carboxylic acid

  • Objective: Unmask the carboxylic acid for downstream peptide coupling.

  • Procedure:

    • Dissolve the crude Boc-protected ester from Protocol A in a 2:1:1 mixture of THF/MeOH/H₂O.

    • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) at room temperature. Causality: LiOH is sufficiently nucleophilic to cleave the methyl ester but mild enough to prevent the epimerization of the C1 stereocenter, which is a known risk with indane-derived carboxylic acids[4].

    • Stir for 4-6 hours.

    • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the ester mass disappears and the[M-H]⁻ mass of the free acid (approx. 276 m/z) dominates the chromatogram.

    • Remove organic solvents under reduced pressure. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoids Boc cleavage caused by strong acids like HCl).

    • Extract the precipitated free acid with Dichloromethane, dry, and concentrate.

Protocol C: Sterically Hindered Amide Coupling

  • Objective: Couple the Aic derivative to a growing peptide chain or target amine.

  • Procedure:

    • Dissolve Boc-1-aminoindane-1-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0 °C.

    • Add HATU (1.2 eq) in one portion. Causality: The extreme steric bulk of the C1-carboxylate requires the formation of an highly reactive HOAt ester intermediate via HATU to facilitate nucleophilic attack by the incoming amine.

    • Stir at room temperature for 16-24 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in Acetonitrile and analyze via RP-HPLC. A product peak >95% purity indicates successful coupling.

    • Purify the target peptidomimetic via preparative HPLC.

Biological Applications & Pathway Modulation

The derivatized Aic scaffold has proven invaluable in modern drug discovery. For instance, Aic-containing cyclic peptides have been developed as potent, orally bioavailable inhibitors of the Interleukin-23 receptor (IL-23R)[2]. By binding to IL-23R at the intestinal mucosal surface, these peptidomimetics prevent the natural cytokine (IL-23) from initiating the downstream JAK/STAT signaling cascade. This targeted inhibition effectively halts the proliferation of pathogenic Th17 cells, which are the primary drivers of inflammation in Inflammatory Bowel Disease (IBD) and psoriasis[5].

Pathway IL23 Interleukin-23 (IL-23) IL23R IL-23 Receptor Complex (IL-23R / IL-12Rβ1) IL23->IL23R Binding Aic Aic-Peptide Inhibitor (Blocks Binding) Aic->IL23R Inhibition JAK JAK2 / TYK2 Activation IL23R->JAK STAT STAT3 Phosphorylation JAK->STAT Th17 Th17 Cell Proliferation & Cytokine Release STAT->Th17

Mechanism of Aic-peptide inhibitors targeting the IL-23/IL-23R signaling pathway.

References

  • [] BOC Sciences. BOC-Amino Acids. Available at:

  • [4] Benchchem. 1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide. Available at:

  • [1] European Patent Office. NOVEL INHIBITORS OF GLUTAMINYL CYCLASE - Patent 1713780. Available at:

  • [2] Google Patents. US9624268B2 - Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases. Available at:

  • [5] Google Patents. AU2016293619B2 - Peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory diseases. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth, experience-driven advice to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare α-amino esters like Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate?

The two most prevalent and historically significant methods for the synthesis of α-amino acids and their esters are the Strecker synthesis and the Bucherer-Bergs reaction.[1] Both pathways offer viable routes from a ketone precursor, in this case, 1-indanone.

  • Strecker Synthesis: This is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone, ammonia, and a cyanide source.[2][3] The intermediate aminonitrile is then hydrolyzed to the corresponding amino acid, which can be subsequently esterified.

  • Bucherer-Bergs Reaction: This multicomponent reaction directly produces a hydantoin from a carbonyl compound, ammonium carbonate, and a cyanide source.[4][5] The resulting hydantoin is then hydrolyzed to the target amino acid, followed by esterification.

Q2: My overall yield is consistently low. What are the general areas I should investigate first?

Low yields can often be traced back to a few key areas. Before delving into specific reaction parameters, consider the following:

  • Purity of Starting Materials: Ensure the 1-indanone is free from impurities. Contaminants can lead to undesired side reactions, consuming reagents and complicating purification.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[1]

  • Incomplete Reactions: If starting material is still present at the end of the reaction, consider extending the reaction time or moderately increasing the temperature.[1]

  • Product Isolation and Purification: Significant product loss can occur during workup and purification. Re-evaluate your extraction and recrystallization or chromatography procedures to ensure they are optimized for your specific product.[6]

Troubleshooting Guide: Strecker Synthesis Route

The Strecker synthesis is a powerful tool, but its multi-step nature presents several opportunities for yield loss.

Strecker_Troubleshooting Start Low Yield in Strecker Synthesis Imine_Formation Poor Imine Formation Start->Imine_Formation Step 1 Cyanide_Addition Inefficient Cyanide Addition Start->Cyanide_Addition Step 2 Hydrolysis Incomplete Hydrolysis Start->Hydrolysis Step 3 Esterification Esterification Issues Start->Esterification Step 4 Sol_Imine_1 Check Ammonia Source & Concentration Imine_Formation->Sol_Imine_1 Troubleshoot Sol_Imine_2 Use a Dehydrating Agent (e.g., MgSO4) Imine_Formation->Sol_Imine_2 Sol_Cyanide_1 Verify Cyanide Source Purity & Stoichiometry Cyanide_Addition->Sol_Cyanide_1 Troubleshoot Sol_Cyanide_2 Control Temperature (Exothermic Reaction) Cyanide_Addition->Sol_Cyanide_2 Sol_Hydrolysis_1 Increase Acid/Base Concentration & Reflux Time Hydrolysis->Sol_Hydrolysis_1 Troubleshoot Sol_Hydrolysis_2 Monitor Disappearance of Aminonitrile (TLC/HPLC) Hydrolysis->Sol_Hydrolysis_2 Sol_Esterification_1 Ensure Anhydrous Conditions Esterification->Sol_Esterification_1 Troubleshoot Sol_Esterification_2 Use Excess Methanol with Acid Catalyst (e.g., SOCl2) Esterification->Sol_Esterification_2

Caption: Troubleshooting workflow for the Strecker synthesis.

Problem: Low conversion of 1-indanone to the α-aminonitrile intermediate.

  • Underlying Cause & Scientific Explanation: The initial step of the Strecker synthesis is the formation of an imine from the ketone and ammonia. This is a reversible reaction, and the equilibrium may not favor the imine product. The subsequent nucleophilic attack by the cyanide ion on the imine is the rate-determining step.[7][8]

  • Field-Proven Solution & Protocol:

    • Ammonia Source: Ensure an adequate concentration of ammonia is present. Using ammonium chloride in conjunction with a base can be an effective way to generate ammonia in situ.

    • Driving the Equilibrium: The formation of the imine produces water. Adding a dehydrating agent, such as anhydrous magnesium sulfate, can help to shift the equilibrium towards the imine product.[8]

    • Temperature Control: While some heat may be necessary to initiate the reaction, excessive temperatures can lead to side reactions. Monitor the reaction temperature closely.

Problem: Incomplete hydrolysis of the α-aminonitrile.

  • Underlying Cause & Scientific Explanation: The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions, typically strong acid or base at elevated temperatures.[8][9] Incomplete hydrolysis will result in a mixture of the aminonitrile and the final amino acid, complicating purification and reducing the yield.

  • Field-Proven Solution & Protocol:

    • Reaction Conditions: For acidic hydrolysis, use a high concentration of a strong acid like hydrochloric acid and ensure a sufficient reflux time. For basic hydrolysis, a concentrated solution of sodium or potassium hydroxide is effective.

    • Monitoring: Track the disappearance of the α-aminonitrile intermediate by TLC or HPLC to ensure the reaction goes to completion.[1]

Troubleshooting Guide: Bucherer-Bergs Reaction Route

The Bucherer-Bergs reaction offers a more convergent approach, but it is not without its own set of challenges.

Bucherer_Bergs_Troubleshooting Start Low Yield in Bucherer-Bergs Hydantoin_Formation Poor Hydantoin Formation Start->Hydantoin_Formation Step 1 Hydrolysis Incomplete Hydrolysis Start->Hydrolysis Step 2 Esterification Esterification Issues Start->Esterification Step 3 Sol_Hydantoin_1 Optimize Temperature & Pressure (Sealed Vessel) Hydantoin_Formation->Sol_Hydantoin_1 Troubleshoot Sol_Hydantoin_2 Ensure Effective Mixing (Biphasic Reaction) Hydantoin_Formation->Sol_Hydantoin_2 Sol_Hydrolysis_1 Use Strong Base (e.g., Ba(OH)2) & Extended Reflux Hydrolysis->Sol_Hydrolysis_1 Troubleshoot Sol_Hydrolysis_2 Monitor Disappearance of Hydantoin (TLC/HPLC) Hydrolysis->Sol_Hydrolysis_2 Sol_Esterification_1 Ensure Anhydrous Conditions Esterification->Sol_Esterification_1 Troubleshoot Sol_Esterification_2 Use Excess Methanol with Acid Catalyst (e.g., SOCl2) Esterification->Sol_Esterification_2

Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.

Problem: Low yield of the hydantoin intermediate.

  • Underlying Cause & Scientific Explanation: The Bucherer-Bergs reaction is a multi-component reaction that involves several equilibria.[10][11] The reaction is often performed in a biphasic solvent system, and inefficient mixing can limit the reaction rate. Additionally, the reaction generates volatile components like ammonia and carbon dioxide, and their loss from an open system can impede the reaction.[12]

  • Field-Proven Solution & Protocol:

    • Temperature and Pressure: For unreactive ketones, increasing the reaction temperature in a sealed vessel can significantly improve the yield by preventing the escape of volatile reactants.[12] A continuous flow setup can also be beneficial for optimizing temperature and pressure.[13]

    • Solvent System: While aqueous ethanol is commonly used, exploring other solvent systems may be beneficial.[4] The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate.

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, leading to shorter reaction times and higher yields at lower temperatures.[4]

Problem: Difficulty in hydrolyzing the hydantoin ring.

  • Underlying Cause & Scientific Explanation: The hydantoin ring is generally stable and requires vigorous conditions for hydrolysis. Incomplete hydrolysis will lead to a mixture of the hydantoin and the desired amino acid.

  • Field-Proven Solution & Protocol:

    • Hydrolysis Conditions: Strong basic conditions, often with barium hydroxide followed by acidification, are typically employed for the hydrolysis of hydantoins. Extended reflux times are often necessary.

    • Monitoring: As with the Strecker synthesis, it is crucial to monitor the disappearance of the hydantoin intermediate by TLC or HPLC to ensure complete conversion.[1]

Post-Reaction Troubleshooting: Esterification and Purification

Problem: Low yield during the final esterification step.

  • Underlying Cause & Scientific Explanation: The esterification of the amino acid with methanol is an equilibrium-controlled reaction. The presence of water will shift the equilibrium back towards the starting materials.

  • Field-Proven Solution & Protocol:

    • Anhydrous Conditions: Ensure that the amino acid and methanol are as dry as possible.

    • Driving the Reaction: Use a large excess of methanol to drive the equilibrium towards the product. The use of an acid catalyst, such as thionyl chloride or hydrogen chloride gas, is essential. Thionyl chloride is particularly effective as it reacts with any trace water present.

Problem: Product is impure after initial workup.

  • Underlying Cause & Scientific Explanation: Side reactions or incomplete conversions can lead to a variety of impurities that co-purify with the desired product.

  • Field-Proven Solution & Protocol:

    • pH Adjustment for Extraction: During aqueous workup, carefully adjust the pH to isolate the product. The amino ester will have different solubilities at different pH values.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good recovery and high purity.

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be an effective purification method.[6] A gradient elution from a non-polar solvent to a more polar solvent is often effective.

Summary of Optimized Reaction Conditions

ParameterStrecker SynthesisBucherer-Bergs Reaction
Key Intermediate α-aminonitrileHydantoin
Initial Reaction 1-indanone, NH₄Cl, NaCN1-indanone, (NH₄)₂CO₃, NaCN
Hydrolysis Strong acid (e.g., HCl) or base (e.g., NaOH)Strong base (e.g., Ba(OH)₂)
Esterification Anhydrous MeOH, Acid catalyst (e.g., SOCl₂)Anhydrous MeOH, Acid catalyst (e.g., SOCl₂)
Key for Yield Driving imine formation, complete hydrolysisSealed vessel for high temp/pressure, complete hydrolysis

This technical support guide provides a framework for troubleshooting and optimizing the synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. By understanding the underlying chemical principles and applying these field-proven strategies, researchers can significantly improve their synthetic outcomes.

References

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • ResearchGate. (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
  • PMC. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • ACS Publications. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. Available at: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Available at: [Link]

  • PMC. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • ResearchGate. (2025). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Google Patents. (2025). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.
  • MilliporeSigma. (n.d.). (R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride. Available at: [Link]

  • Thieme. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Available at: [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues with Methyl 1-aminoindane-1-carboxylate

Topic: Troubleshooting Solubility & Handling Issues Document ID: TS-IND-042 | Version: 2.1 | Status: Active Executive Summary & Compound Profile Methyl 1-aminoindane-1-carboxylate represents a unique class of constrained...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling Issues

Document ID: TS-IND-042 | Version: 2.1 | Status: Active

Executive Summary & Compound Profile

Methyl 1-aminoindane-1-carboxylate represents a unique class of constrained amino acid derivatives. Its physicochemical behavior is dominated by two competing structural motifs: the hydrophobic indane ring and the polar, ionizable amino-ester functionality.

Most solubility issues reported by researchers stem from a misunderstanding of its protonation state . The molecule exists in two distinct forms with opposing solubility profiles:

  • The Free Base: Lipophilic, often an oil or low-melting solid. Soluble in organics; insoluble in water.

  • The Salt (e.g., HCl): Hydrophilic crystalline solid. Soluble in water/methanol; insoluble in non-polar organics.

Physicochemical Snapshot
PropertyCharacteristicImpact on Solubility
Core Structure Indane (Fused Benzene/Cyclopentane)High lipophilicity (LogP > 2 for free base). Drives aggregation in aqueous buffers.
Functional Groups

(Amine) +

(Methyl Ester)
Amine confers pH-dependent solubility. Ester is susceptible to hydrolysis.[1]
pKa (Amine) ~8.5 - 9.5 (Estimated)At physiological pH (7.4), a significant fraction exists as the insoluble free base.

The Solubility Matrix

Use this matrix to select the correct solvent system based on the form of the compound you possess.

Solvent SystemHCl Salt FormFree Base FormNotes
Water / PBS High (

mg/mL)
Very Low / Insoluble Salt form is preferred for aqueous stock.
Methanol / Ethanol High High Best "bridge" solvents for intermediate handling.
DMSO High High Universal solvent; caution with freeze-thaw cycles.
DCM / Chloroform Insoluble High Use Free Base for organic extractions.
Diethyl Ether / Hexane Insoluble Low / Moderate Used to precipitate the salt form from organics.

Troubleshooting Guides (FAQ)

Scenario A: "My compound turned into an oil during workup."

Diagnosis: You have likely generated the Free Base form. Amino acid methyl esters are often oils or low-melting solids in their neutral state. If you expected a solid and got an oil after a basic wash (e.g.,


), this is normal.
  • Fix: If you need a solid for storage, you must convert it back to the HCl Salt .

    • Dissolve the oil in a minimal amount of dry Methanol or Diethyl Ether.

    • Add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

    • The salt should precipitate immediately. Filter and dry under vacuum.

Scenario B: "The compound precipitates when added to Cell Culture Media (pH 7.4)."

Diagnosis: pH-Induced Crashing (The "Free Base" Trap). Even if you start with the water-soluble HCl salt, adding it to a buffered solution (pH 7.4) can deprotonate the amine. The resulting neutral free base is hydrophobic (due to the indane ring) and precipitates/aggregates.

  • Fix:

    • Pre-dissolve in DMSO: Make a 1000x stock in DMSO. When spiked into media, the rapid dispersion often prevents immediate aggregation.

    • Acidify Slightly: If the assay tolerates it, maintaining a pH < 6.0 keeps the amine protonated and soluble.

    • Complexation: Use cyclodextrins (e.g., HP-

      
      -CD) to encapsulate the hydrophobic indane moiety.
      
Scenario C: "I see degradation peaks in my HPLC after 24 hours."

Diagnosis: Ester Hydrolysis. Methyl esters are labile. In basic conditions (


) or strongly acidic aqueous solutions, the ester hydrolyzes to the carboxylic acid (

) and methanol.
  • Fix:

    • Never store in aqueous solution. Make fresh immediately before use.

    • Avoid basic buffers (Tris, Carbonate) for long incubations.

    • Store dry powder at -20°C with desiccant.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on the compound's protonation state and intended application.

SolubilityLogic Start Start: Methyl 1-aminoindane-1-carboxylate FormCheck Which form do you have? Start->FormCheck Salt HCl Salt Form (Crystalline Solid) FormCheck->Salt Base Free Base Form (Oil / Low-melt Solid) FormCheck->Base App_Aq Application: Aqueous / Bio Assay Salt->App_Aq App_Org Application: Synthesis / Extraction Salt->App_Org Not Recommended Base->App_Aq Must Convert First Base->App_Org Solv_DMSO Dissolve in DMSO first, then dilute Base->Solv_DMSO For Bio Assay Solv_Water Use Water or PBS (Stable < pH 7) App_Aq->Solv_Water Crash WARNING: Precipitation Risk at pH > 7.4 App_Aq->Crash If pH > 7.4 Solv_DCM Use DCM or EtOAc App_Org->Solv_DCM

Figure 2: The "Oiling Out" Recovery Protocol

Caption: Step-by-step mechanism to recover a solid salt from an oiled-out free base during synthesis workup.

WorkupFlow Oil Impure/Oily Free Base Dissolve Dissolve in Dry Et2O or MeOH Oil->Dissolve Step 1 Acidify Add HCl (4M in Dioxane) Dissolve->Acidify Step 2 Precip Precipitate Forms Acidify->Precip Step 3 Filter Filter & Vacuum Dry Precip->Filter Step 4 Final Stable HCl Salt (Solid) Filter->Final

[1][2][3][4]

Standard Operating Protocols (SOPs)

Protocol 1: Preparation of 10mM Stock Solution (Biological Assays)

Use this protocol to minimize precipitation in cell culture.

  • Weighing: Weigh 2.3 mg of Methyl 1-aminoindane-1-carboxylate HCl (MW ≈ 227.69 g/mol ).

  • Primary Solubilization: Add 1.0 mL of sterile DMSO . Vortex vigorously for 30 seconds.

    • Note: Do not use water for the stock solution; hydrolysis risk is higher.

  • Dilution: Add the DMSO stock to your media dropwise while stirring.

    • Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

    • Observation: If cloudiness appears immediately, sonicate for 5 minutes. If cloudiness persists, the free base has crashed out; consider lowering the media pH slightly or using a carrier protein (BSA).

Protocol 2: Conversion of Free Base to Hydrochloride Salt

Use this if your compound is an oil and you need a stable solid.

  • Dissolve the oily free base (approx. 1g) in Diethyl Ether (10 mL). If it does not dissolve clear, add small amounts of Methanol until clear.

  • Place the flask in an ice bath (0°C).

  • Slowly add HCl in Dioxane (4M) dropwise. Calculate 1.1 molar equivalents relative to the amine.

  • A white precipitate should form immediately.

  • Stir for 15 minutes at 0°C.

  • Filter the solid using a sintered glass funnel. Wash the cake with cold Ether.

  • Dry under high vacuum for 4 hours to remove trace solvents.

References

  • BenchChem. (2025).[2] Improving solubility of Amino Acid Methyl Ester Hydrochlorides for reactions. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-Aminoindane. Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Methyl 1-aminoindane-1-carboxylate analogs. Retrieved from [3]

  • Enamine. (2012). Chemoselective Esterification and Amidation of Carboxylic Acids. Retrieved from

  • Google Patents. (2010). Process for the preparation of (R)-1-aminoindanes (EP2181980A1). Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the enantiomeric excess (ee) of Methyl 1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the enantiomeric excess (ee) of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. As a crucial chiral building block in pharmaceutical synthesis, achieving high enantiopurity is paramount. This center is designed to address common challenges encountered during its asymmetric synthesis or resolution.

Troubleshooting Guide: Enhancing Your Enantiomeric Excess

Researchers often face challenges in achieving the desired enantiomeric excess. This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Low enantioselectivity is a frequent hurdle in asymmetric catalysis. A methodical investigation of reaction parameters is key to identifying the root cause.[1][2]

Possible Causes & Step-by-Step Solutions:

  • Catalyst Purity and Integrity:

    • Verification: The purity and structural integrity of the chiral catalyst or ligand are critical.[1] For in-house prepared catalysts, verify their structure and purity using techniques like NMR spectroscopy. When using commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent decomposition.[2]

    • Control Reaction: Perform a control experiment with a substrate known to yield high ee with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[1]

  • Reagent and Solvent Quality:

    • Purity Check: Confirm the purity of all starting materials and reagents. Impurities can act as catalyst poisons or facilitate non-selective background reactions.[1][2]

    • Solvent Effects: The choice of solvent can significantly influence the enantioselectivity by affecting the conformation of the catalyst-substrate complex.[1] It is advisable to screen a variety of solvents with different polarities. A switch from a coordinating to a non-coordinating solvent, or vice-versa, can sometimes lead to a dramatic improvement in ee.[1][3][4][5] Ensure solvents are anhydrous, as water can deactivate many catalysts.[1]

  • Reaction Temperature:

    • Temperature Optimization: Temperature can have a profound impact on enantioselectivity.[2][6] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher ee.[2] Conversely, in some cases, a moderate increase in temperature can enhance catalyst activity without significantly compromising enantioselectivity. A temperature screening study is highly recommended.

  • Substrate and Catalyst Concentration:

    • Concentration Effects: Substrate concentration can affect enantioselectivity due to factors like catalyst aggregation at high concentrations.[1] It is recommended to study the effect of varying the substrate concentration. Running the reaction under more dilute conditions may favor the desired catalytic cycle and improve the ee.[1]

Issue 2: Difficulty in Chiral Resolution of Racemic Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

When asymmetric synthesis is not viable, chiral resolution of the racemic mixture is a common alternative. However, separating enantiomers can be challenging.[7][8]

Possible Causes & Step-by-Step Solutions:

  • Ineffective Resolving Agent:

    • Screening: The most common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[7] The success of this method depends on the differential solubility of the resulting diastereomers, which is difficult to predict.[7] It is often necessary to screen a variety of chiral acids (e.g., tartaric acid derivatives, camphorsulfonic acid) or bases.[7][8]

    • Recrystallization Solvent: The choice of solvent for crystallization is as crucial as the resolving agent. A solvent screen should be performed to find conditions that maximize the solubility difference between the two diastereomeric salts.

  • Poor Crystallization:

    • Seeding: If crystallization is slow or yields a mixture of diastereomers, seeding the solution with a pure crystal of the desired diastereomeric salt can induce preferential crystallization.[9]

    • Temperature Control: Carefully controlling the cooling rate during crystallization can significantly impact the purity of the crystals formed. Slow cooling generally leads to larger, purer crystals.

  • Incomplete Racemization for Dynamic Kinetic Resolution:

    • Racemization Catalyst: In dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, the efficiency of the racemization catalyst is crucial.[10] If the resolution is not proceeding to high conversion and ee, the racemization may be too slow. Consider screening different racemization catalysts or adjusting the reaction conditions (e.g., temperature, catalyst loading) to accelerate this step.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of enantiomerically enriched Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate.

Q1: What are the primary methods for obtaining enantiomerically pure Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate?

A1: There are two main approaches: asymmetric synthesis and chiral resolution.[7] Asymmetric synthesis aims to create the desired enantiomer directly using a chiral catalyst or auxiliary.[11][12] Chiral resolution involves separating a racemic mixture into its individual enantiomers.[7][8] Common resolution techniques include diastereomeric salt formation and chiral chromatography.[7][9]

Q2: How can I accurately determine the enantiomeric excess of my product?

A2: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[2][9] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Q3: Can the order of reagent addition affect the enantioselectivity of my asymmetric reaction?

A3: Yes, the order of addition can be critical. It can influence the formation of the active catalytic species and its interaction with the substrate. It is advisable to follow established protocols carefully and, if optimizing, to investigate the effect of varying the order of reagent addition.

Q4: My enantiomeric excess is high, but my chemical yield is low. What can I do?

A4: Low yield with high ee can be due to several factors. Check for potential side reactions or product degradation under the reaction conditions. Ensure all reagents are stoichiometrically balanced. You might also consider adjusting the reaction time or temperature to find a balance between conversion and selectivity.

Q5: Are there any specific safety precautions I should take when working with reagents for asymmetric synthesis, such as cyanides in a Strecker reaction?

A5: Absolutely. The Strecker reaction, a method for synthesizing α-amino acids, often involves the use of hazardous cyanide sources like hydrogen cyanide (HCN) or tributyltin cyanide.[13][14] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment. Safer, more stable cyanide sources are being developed to mitigate these risks.[13] Always consult the safety data sheets (SDS) for all chemicals before use.

Data Presentation & Experimental Protocols

Table 1: Influence of Solvent on Enantiomeric Excess in a Hypothetical Asymmetric Strecker Reaction
EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee) (%)
1Toluene2.485
2Dichloromethane9.178
3Tetrahydrofuran (THF)7.665
4Acetonitrile37.542

Note: Data is representative and will vary depending on the specific reaction conditions and catalyst system.[1]

Experimental Protocol: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
  • Dissolution: Dissolve the racemic Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate in a suitable solvent.

  • Addition of Resolving Agent: Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent.

  • Crystallization: Allow the mixture to stand at room temperature or cool it slowly to induce crystallization of one of the diastereomeric salts.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to liberate the free amino ester.

  • Extraction and Purification: Extract the desired enantiomer with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in an asymmetric synthesis.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_catalyst Verify Catalyst Purity & Integrity start->check_catalyst check_reagents Check Reagent & Solvent Quality start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_conc Vary Substrate/Catalyst Concentration start->check_conc control_rxn Run Control Reaction check_catalyst->control_rxn solvent_screen Perform Solvent Screen check_reagents->solvent_screen temp_screen Conduct Temperature Screen check_temp->temp_screen conc_study Perform Concentration Study check_conc->conc_study end_success High Enantiomeric Excess Achieved control_rxn->end_success High ee end_fail Consult Further Literature/Expert control_rxn->end_fail Low ee solvent_screen->end_success temp_screen->end_success conc_study->end_success

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Welcome to the Advanced Application Support Center. Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (a 1-aminoindane-1-carboxylate derivative) is a highly rigid, -disubstituted amino acid ester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (a 1-aminoindane-1-carboxylate derivative) is a highly rigid,


-disubstituted amino acid ester. The quaternary nature of its 

-carbon, combined with the steric bulk of the indane ring system, creates severe steric hindrance. Standard amide coupling protocols will frequently fail with this substrate, leading to chain termination, epimerization, or negligible yields.

This guide is engineered for drug development professionals and synthesists to diagnose, understand, and bypass the specific side reactions associated with this complex building block.

Diagnostic Decision Tree

Before adjusting your protocol, identify the specific failure mode using the diagnostic workflow below.

G Start Coupling Failure: Methyl 1-aminoindane-1-carboxylate Role What is the role of the indane derivative? Start->Role Amine Acting as the Amine (Nucleophile) Role->Amine Acid Acting as the Acid (Electrophile, post-hydrolysis) Role->Acid Issue1 Mass spec shows +98 Da adduct? Amine->Issue1 Issue2 High epimerization or low conversion? Acid->Issue2 Diag1 Guanidinylation Side Reaction (Due to HATU/HBTU) Issue1->Diag1 Yes Diag2 Oxazolone Formation / Steric Clash Issue2->Diag2 Yes Sol1 Switch to Phosphonium (PyAOP) or Acyl Fluoride Diag1->Sol1 Sol2 Use COMU/Oxyma or Microwave-Assisted SPPS Diag2->Sol2

Diagnostic workflow for troubleshooting coupling side reactions of 1-aminoindane-1-carboxylate.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does coupling a carboxylic acid to the amine of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate stall, and what is the +98 Da mass adduct? A1: When using uronium/aminium-based coupling reagents like HATU or HBTU, the desired amide bond formation with the highly hindered indane amine is kinetically exceedingly slow. This delay allows the free amine to directly attack the electrophilic carbon of the guanidinium moiety of the coupling reagent instead. This results in a 1 [1], capping the amine with a tetramethylguanidinium group. This is observed as a +98 Da mass shift on LC-MS and permanently terminates the coupling sequence [2].

Q2: How can I mechanistically prevent this guanidinylation side reaction? A2: The most robust, self-validating solution is to eliminate the source of the guanidinium group entirely. Switch to a phosphonium-based coupling reagent, such as PyAOP or PyBOP. Because these reagents2 [3], the side reaction is mechanistically impossible. Alternatively, converting the incoming carboxylic acid into an acyl fluoride provides a highly reactive, sterically unencumbered electrophile that bypasses the steric bulk of the indane ring [4].

Q3: If I hydrolyze the methyl ester to use 1-aminoindane-1-carboxylic acid as the electrophile, why do I observe high levels of epimerization? A3: Activating an


-disubstituted amino acid creates a highly congested intermediate. During the slow intermolecular coupling to the next amine, the activated intermediate (e.g., an OBt or OAt ester) has ample time to undergo intramolecular cyclization into an oxazolone. The oxazolone intermediate is highly prone to base-catalyzed racemization/epimerization at the 

-carbon. To minimize this, use COMU (an Oxyma-based reagent) which suppresses oxazolone formation better than HOBt-based reagents, or apply 3 [5] to kinetically accelerate the desired intermolecular amide bond formation over the intramolecular side reaction.

Quantitative Reagent Comparison

To facilitate logical experimental design, the following table summarizes the performance of various coupling reagents specifically when applied to


-disubstituted systems like 1-aminoindane-1-carboxylate.
Coupling ReagentActivation MechanismGuanidinylation RiskEpimerization Risk (as Acid)Relative Efficiency for Hindered Amine
HATU / HBTU Uronium saltHigh (+98 Da adduct)ModerateLow (due to rapid side reactions)
PyAOP Phosphonium saltNone LowHigh
COMU Uronium (Oxyma-based)ModerateVery Low Moderate to High
TFFH / DAST Acyl Fluoride generationNone LowVery High

Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating mechanistic rationale and analytical checkpoints to ensure the integrity of your synthesis.

Protocol A: Acyl Fluoride Coupling (Coupling TO the hindered indane amine)

Use this protocol when Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate is the nucleophile. The small atomic radius of the fluorine leaving group minimizes steric clash during the nucleophilic attack.

  • Preparation : Dissolve the incoming protected amino acid (1.2 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • In Situ Fluorination : Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.4 eq) to the solution. Stir for 15-30 minutes at room temperature. Causality: TFFH rapidly converts the carboxylic acid to an acyl fluoride without the harsh conditions required by DAST.

  • Coupling : Add Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (1.0 eq) to the reaction mixture.

  • Reaction : Stir for 12-24 hours.

  • Workup : Quench with 5% aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl and brine, dry over MgSO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint : Analyze the crude mixture via LC-MS. The complete absence of a +98 Da mass shift validates that guanidinylation has been successfully bypassed, and the target mass confirms successful acyl fluoride displacement.

Protocol B: PyAOP-Mediated Microwave Coupling (Coupling FROM the hydrolyzed indane acid)

Use this protocol if you have saponified the methyl ester and are using 1-aminoindane-1-carboxylic acid as the electrophile.

  • Pre-activation : Dissolve the indane carboxylic acid (1.5 eq) and PyAOP (1.5 eq) in a 1:1:1 mixture of NMP/DMF/DCM. Causality: This specific solvent blend maximizes the solvation of rigid, hydrophobic intermediates, preventing aggregation.

  • Base Addition : Add 2,4,6-trimethylpyridine (collidine) (3.0 eq). Causality: Collidine is sterically hindered and less nucleophilic than DIPEA, drastically reducing base-catalyzed oxazolone formation and subsequent epimerization.

  • Coupling : Add the target amine (1.0 eq) to the solution.

  • Microwave Irradiation : Subject the mixture to microwave heating at 75°C for 10-15 minutes. Causality: The thermal energy overcomes the high activation barrier of the sterically congested transition state faster than the rate of oxazolone racemization.

  • Self-Validation Checkpoint : Perform chiral HPLC or high-resolution LC-MS on the crude product. The diastereomeric ratio (dr) should be >98:2, validating that the kinetic acceleration successfully outpaced epimerization side reactions.

References

  • BenchChem. "Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU." BenchChem.
  • RSC Advances.
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
  • NIH. "Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride.
  • BenchChem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude Methyl 1-amino-2,3-dihydro-1H-indene...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of crude Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate. The protocols and logical frameworks presented herein are designed to ensure scientific integrity and lead to a final product of high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, which is often isolated as a hydrochloride salt.

Q1: My recrystallization attempt resulted in an oil, not crystals. What went wrong and how can I fix it?

A1: "Oiling out" is a common problem in recrystallization and typically occurs for two main reasons:

  • High Impurity Load: A significant presence of impurities can depress the melting point of your compound, causing it to separate from the solvent as a liquid (oil) rather than a solid crystal lattice.

  • Rapid Cooling or Supersaturation: If the solution is cooled too quickly, the compound may precipitate out of solution faster than it can form an ordered crystal structure, resulting in an amorphous oil.

Causality & Solution Workflow:

  • Re-dissolve and Dilute: Gently heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated.

  • Slow Cooling: Insulate the flask (e.g., by placing it in a beaker of hot water and allowing it to cool with the bath) to slow down the cooling rate. This gives the molecules more time to align into a proper crystal lattice.

  • Scratching & Seeding: If crystals still do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

  • Consider a Different Solvent: If oiling persists, the chosen solvent system may be unsuitable. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Common systems for amino ester salts include alcohol/ether or acetonitrile.[1]

Q2: My final yield after purification is very low. What are the common causes of product loss?

A2: A poor yield is often traced back to procedural steps where the product is inadvertently discarded or remains in solution.

  • Excessive Solvent in Recrystallization: This is the most frequent cause. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step intended to remove insoluble impurities, significant product will be lost on the filter paper.

  • Incomplete Extraction: During acid-base extraction, incomplete pH adjustment or an insufficient number of extraction cycles can leave the product behind in the wrong phase.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under harsh basic conditions (e.g., using strong bases like NaOH instead of weaker bases like NaHCO₃ or K₂CO₃ during workup).[2] This acidic impurity will be removed during the basic wash, reducing the yield of the desired ester.

Preventative & Corrective Actions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Check the Mother Liquor: After filtering your crystals, concentrate a small portion of the mother liquor. If a significant amount of solid crashes out, there is more product to be recovered. You can concentrate the entire mother liquor and perform a "second crop" recrystallization.

  • Ensure Complete Extraction: Use a pH meter or pH paper to confirm the aqueous layer has reached the desired pH during each step of an acid-base extraction. Perform at least three extractions with fresh solvent at each stage.

  • Use Mild Bases: When neutralizing the hydrochloride salt to the free base for extraction, use a mild inorganic base like sodium bicarbonate and keep the pH between 7 and 8 to minimize hydrolysis.[3]

Q3: I see multiple spots on my TLC plate after purification. How do I identify them and improve my purification strategy?

A3: Unexpected spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. Identifying the likely source is key to selecting the right purification adjustment.

  • Spot at the Baseline: This is often a highly polar compound. If you started with the hydrochloride salt, this could be the unreacted amino acid starting material. It could also be the hydrolyzed carboxylic acid by-product.

  • Spot with a Similar R_f to the Product: This is the most challenging scenario. It could be a non-polar impurity from the synthesis or a regioisomer of the target molecule.

  • Streaking on the Plate: This can indicate that the compound is acidic or basic and is interacting strongly with the silica gel. It can also happen if the sample is overloaded on the TLC plate. For amino esters, which are basic, streaking is common.[4]

Identification and Resolution Strategy:

  • Co-spotting: Spot your purified sample alongside the crude starting material and any known intermediates on the same TLC plate. This can help you definitively identify leftover reactants.

  • Adjust TLC Mobile Phase: To resolve streaking, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or a few drops of ammonia to your eluent. This neutralizes the acidic sites on the silica gel, leading to sharper spots.

  • Address Impurities:

    • Polar Impurities (Baseline): An acid-base extraction is highly effective at removing acidic (carboxylic acid) or very polar (amino acid) impurities.

    • Non-polar Impurities (High R_f): These are typically best removed by column chromatography or by choosing a recrystallization solvent system where the impurity is highly soluble.

    • Close-running Impurities: Flash column chromatography is often required. A focused gradient based on your TLC solvent system can effectively separate compounds with similar R_f values.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in crude Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate?

A1: The impurities will largely depend on the synthetic route, but common classes include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 1-indanone or the corresponding amino acid precursor.[5]

    • Side-Products: Formation of regioisomers (e.g., substitution at a different position on the aromatic ring) or by-products from incomplete reactions.

  • Degradation Products:

    • Hydrolysis Product: The most common is the corresponding carboxylic acid (1-amino-2,3-dihydro-1H-indene-1-carboxylic acid) from the hydrolysis of the methyl ester. This can occur during synthesis, workup, or even on a silica gel column if aqueous solvents are used.[4]

    • Oxidation Products: The amino group can be susceptible to oxidation.

  • Residual Solvents: Solvents used in the reaction or purification may remain.

Q2: What is the best overall strategy for purifying the crude product, which is typically a hydrochloride salt?

A2: A robust and widely applicable strategy is a combination of acid-base extraction followed by recrystallization. This exploits the different chemical properties of the target compound and its likely impurities.

G cluster_start Start: Crude Product (HCl Salt) start Dissolve in Organic Solvent (e.g., EtOAc, DCM) and Water waste1 Discard

Q3: How do I choose an appropriate solvent system for recrystallization?

A3: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For amino ester hydrochlorides, which are polar salts, polar solvents are often required.

  • Single Solvent: Try solvents like isopropanol, ethanol, or acetonitrile. Dissolve the crude salt in a minimum of the boiling solvent and allow it to cool slowly.

  • Mixed Solvent System: If the compound is too soluble in one solvent and insoluble in another, a two-solvent system is ideal. For example, dissolve the compound in a minimal amount of a "good" solvent (like methanol) and then slowly add a "poor" solvent (like diethyl ether or ethyl acetate) at the boiling point until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[1]

Q4: What are the recommended TLC conditions for monitoring the purification?

A4: Monitoring the purification of an amino ester requires a system that can handle its basic nature. The table below provides starting points for developing a suitable TLC method.

ComponentPurpose & RationaleRecommended SystemsVisualization
Stationary Phase Silica Gel 60 F₂₅₄Standard silica plates are effective.UV light (254 nm) for the aromatic ring.
Mobile Phase To elute the compound and separate impurities.System A (Less Polar): 10-30% Methanol in Dichloromethane (DCM).Ninhydrin Stain: Stains the primary amine, typically appearing as a pink or purple spot upon heating.
System B (More Polar): 5-10% Methanol in Ethyl Acetate.Potassium Permanganate (KMnO₄) Stain: A general stain for most organic compounds. Will appear as a yellow/brown spot on a purple background.
Modifier To prevent streaking of the basic amine.Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase.[4]

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of techniques should be used to confirm both purity and structural identity:

  • Melting Point: A sharp, narrow melting point range that matches the literature value is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure. The spectra should be clean, with integrations in ¹H NMR matching the expected number of protons for each signal.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98%).[7]

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes the crude product is the hydrochloride salt and aims to remove acidic and neutral impurities.

  • Dissolution: Dissolve the crude Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in a separatory funnel containing dichloromethane (DCM) or ethyl acetate (EtOAc) and deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while swirling.[8] Continue until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.[3] This converts the hydrochloride salt to the free amine, which is soluble in the organic layer.

  • Extraction: Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate. Drain the organic layer into a clean flask. Extract the remaining aqueous layer two more times with fresh organic solvent.

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified free base, which can then be recrystallized or converted back to the HCl salt if desired.

Protocol 2: Recrystallization of the Hydrochloride Salt

This protocol is for purifying the compound as its hydrochloride salt.

  • Solvent Selection: Choose an appropriate solvent system (e.g., isopropanol/diethyl ether) based on small-scale solubility tests.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent (isopropanol) required to just dissolve the solid completely. A magnetic stir bar can aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (diethyl ether) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

Sources

Optimization

Storage conditions to prevent degradation of aminoindane methyl esters

Welcome to the Application Science Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals working with aminoindane methyl esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals working with aminoindane methyl esters. Because these compounds feature both a rigid, oxidation-prone aminoindane core and a moisture-sensitive methyl ester moiety, they require rigorous environmental controls to maintain structural integrity.

Below is our comprehensive troubleshooting and handling guide, structured to help you understand the causality behind degradation and implement self-validating experimental workflows.

I. Core Mechanisms of Degradation (FAQ)

Q: Why do my aminoindane methyl ester stocks degrade so rapidly compared to parent aminoindanes? A: The vulnerability is twofold. Parent aminoindanes (e.g., 2-AI, MDAI) are primarily susceptible to oxidation at the amine or the


-carbon of the aliphatic ring[1]. However, the addition of a methyl ester group introduces a highly electrophilic carbonyl carbon. This makes the molecule exquisitely sensitive to nucleophilic attack by water (hydrolysis), converting the ester into a carboxylic acid and methanol[2]. This spontaneous, non-enzymatic hydrolysis is accelerated by even trace amounts of atmospheric moisture or pH fluctuations in solution[3].

Q: What are the primary environmental triggers I need to control? A: You must control three critical vectors to maintain scientific integrity:

  • Moisture: Drives rapid ester hydrolysis.

  • Oxygen & Light: Drives radical-mediated oxidation of the amine to hydroxylamines, and ring hydroxylation[1][4].

  • Thermal Stress: Accelerates the kinetic rate of both hydrolysis and oxidation, particularly in non-anhydrous environments[5].

II. Troubleshooting Guide: Identifying Degradation

Q: My LC-MS/HPLC chromatograms show peak splitting and inconsistent retention times. How can I tell if my compound has degraded? A: Peak splitting or the appearance of secondary peaks usually indicates the formation of degradation products. You can diagnose the specific degradation pathway by analyzing the mass shifts and retention time changes.

Table 1: Diagnostic Signatures of Aminoindane Methyl Ester Degradation
Degradation PathwayTriggering ConditionChemical TransformationLC-MS Signature (Mass Shift)Chromatographic Shift (RP-HPLC)
Ester Hydrolysis Moisture, unbuffered aqueous solutionsMethyl ester

Carboxylic acid + Methanol
-14 Da (Loss of

)
Significant shift to lower retention time (increased polarity)
N-Oxidation Oxygen, UV light exposurePrimary/Secondary amine

Hydroxylamine
+16 Da (Addition of Oxygen)Slight shift to lower retention time
Ring Hydroxylation Oxygen, transition metal contaminantsAliphatic ring


-hydroxy-aminoindane
+16 Da (Addition of Oxygen)Slight shift to lower retention time
Oligomerization High concentration, dry-down under heatIntermolecular condensation+[Parent Mass - 32 Da]Shift to higher retention time (decreased polarity)

III. Experimental Protocols: Self-Validating Storage & Handling Workflow

To ensure reproducibility, your storage protocol must be a self-validating system—meaning the handling steps inherently prevent degradation, and the verification steps confirm it.

Protocol: Anhydrous Cold Storage and Reconstitution

Objective: Prevent ester hydrolysis and oxidative degradation of solid and liquid stocks.

Step 1: Aliquoting the Solid Stock

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the primary vial, driving hydrolysis.

  • Action: Upon receipt, immediately transfer the bulk solid into pre-dried, amber glass vials (to block UV-mediated radical initiation) in a low-humidity environment (e.g., a glove box or under a steady stream of inert gas)[6].

Step 2: Purging and Sealing

  • Causality: Ambient air contains both

    
     and 
    
    
    
    . Argon is heavier than air and displaces both effectively.
  • Action: Purge each amber vial with Argon gas for 10-15 seconds. Cap tightly with PTFE-lined septa to prevent moisture ingress. Store at -20°C (or -80°C for long-term storage of >6 months)[2].

Step 3: Anhydrous Reconstitution

  • Causality: Aqueous buffers catalyze ester hydrolysis.

  • Action: For stock solutions, dissolve the compound in a strictly anhydrous organic solvent (e.g., LC-MS grade DMSO or Acetonitrile). Do not store aqueous working solutions for more than 12-24 hours[2].

Step 4: Self-Validation (Quality Control)

  • Action: Before critical assays, run a rapid LC-MS quality control check. If the [M+H] peak shows a prominent -14 Da secondary peak (indicating the free carboxylic acid), discard the aliquot.

IV. Visualizing the Logic: Degradation Pathways & Interceptive Storage

The following diagram maps the causality between environmental exposures, degradation mechanisms, and the specific storage conditions required to intercept them.

G Start Aminoindane Methyl Ester (Intact Compound) Moisture Moisture / H2O (Nucleophile) Start->Moisture Exposure to Air Oxygen Oxygen / UV Light (Radical Initiator) Start->Oxygen Exposure to Air/Light Hydrolysis Ester Hydrolysis (Yields Carboxylic Acid + MeOH) Moisture->Hydrolysis Catalyzed by pH/Temp Oxidation Amine/Ring Oxidation (Yields Hydroxylamines) Oxygen->Oxidation Radical Mechanism Desiccation Argon Purge & Desiccation (Intercepts Moisture) Desiccation->Moisture Blocks ColdDark -20°C & Amber Vials (Intercepts O2/Light) ColdDark->Oxygen Blocks

Caption: Logical map of aminoindane methyl ester degradation pathways and interceptive storage controls.

V. Frequently Asked Questions (Storage & Handling)

Q: Can I store my reconstituted aminoindane methyl ester in a physiological buffer (pH 7.4) at 4°C? A: No. While cold storage slows the kinetic degradation rate, the ester bond remains highly susceptible to hydrolysis in aqueous environments, even at a neutral pH. Aqueous solutions should be prepared immediately before use and discarded after the experiment[2].

Q: Why must I use Argon instead of Nitrogen for purging? A: While both are inert gases, Argon is significantly denser than ambient air (and Nitrogen). When you purge a vial with Argon, it settles at the bottom, creating a protective, heavy blanket over the solid compound that effectively displaces oxygen and moisture[6]. Nitrogen tends to mix with ambient air more readily if the vial is not sealed instantaneously.

Q: Are the degradation products toxic or inhibitory to my assays? A: It depends on the assay, but generally, yes. The hydrolysis of the methyl ester yields a carboxylic acid, which drastically changes the molecule's lipophilicity, receptor binding affinity, and membrane permeability. Furthermore, oxidation to hydroxylamines can introduce reactive species that may cross-react with assay reagents or cause off-target biological effects[1].

References
  • The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed (NIH). Available at:[Link]

  • An investigation of the stability of emerging new psychoactive substances. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: A Comparative Guide

Introduction & Structural Significance Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate) is a conformationally constrained -amino acid derivative. Indane-base...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (commonly referred to as methyl 1-aminoindane-1-carboxylate) is a conformationally constrained


-amino acid derivative. Indane-based scaffolds of this type are highly valued in modern drug development, frequently serving as critical intermediates in the synthesis of selective p300/CBP histone acetyltransferase inhibitors for oncology applications ()[1].

For researchers synthesizing this compound, 1H NMR spectroscopy is the gold standard for confirming structural identity and purity. However, the unique rigid geometry of the indane ring presents specific analytical challenges that require careful optimization of both solvent conditions and magnetic field strength.

Mechanistic Insights: The Diastereotopic Challenge

The primary analytical hurdle in the 1H NMR characterization of this molecule lies in its aliphatic ring system. The C1 carbon is a chiral center bearing both the amino (-NH2) and methyl ester (-COOCH3) groups. Because of this inherent asymmetry, the two protons on the adjacent C2 carbon are not chemically equivalent; one resides cis to the amino group, while the other is trans. The same spatial inequivalence applies to the benzylic protons on C3.

These are known as diastereotopic protons ()[2]. Consequently, instead of appearing as simple, predictable triplets, the C2 and C3 protons couple with each other to form complex geminal (


) and vicinal (

) splitting patterns. This creates an intricate ABCD or ABXY spin system that can easily be misinterpreted as impurities if the analytical conditions are not properly optimized.

Comparative Analysis: Solvent Effects (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the spectral readout, particularly regarding the exchangeable amine protons and the resolution of the indane ring.

  • CDCl3 (Best for Free Base): In non-polar CDCl3, the free base form of the compound exhibits a broad singlet for the -NH2 protons around 1.80 ppm. While excellent for routine QC, the lack of strong solvent-solute interactions means the diastereotopic indane ring protons often suffer from overlapping signals.

  • DMSO-d6 (Best for HCl Salt): Amino acid esters are frequently isolated as hydrochloride salts to prevent spontaneous cyclization or degradation. In polar, hydrogen-bonding DMSO-d6, the -NH3+ protons shift significantly downfield to ~8.80 ppm and sharpen. Furthermore, the differential solvation of the cis and trans faces of the indane ring in DMSO often increases the chemical shift difference (

    
    ) between the diastereotopic protons, actively aiding in their resolution.
    

Comparative Analysis: Field Strength Resolution (400 MHz vs. 600 MHz)

To extract precise coupling constants, researchers must choose the appropriate spectrometer field strength.

  • 400 MHz (Routine QC): At 400 MHz, the chemical shift difference (

    
    ) between the C2/C3 diastereotopic protons is comparable to their coupling constants (
    
    
    
    ). This results in second-order "roofing" effects, where multiplets merge into unresolved humps (2.10–2.70 ppm), making accurate integration difficult.
  • 600 MHz (High-Resolution Characterization): Upgrading to a 600 MHz spectrometer increases the

    
     ratio. The spin system simplifies toward first-order mechanics. The C2 protons resolve into distinct doublet of triplets (dt) or doublet of doublets of doublets (ddd), allowing for precise extraction of geminal (
    
    
    
    Hz) and vicinal (
    
    
    Hz) coupling constants.

Quantitative Data Summary

The following table summarizes the expected quantitative 1H NMR data, comparing the free base in CDCl3 with the hydrochloride salt in DMSO-d6.

Table 1: Comparative 1H NMR Chemical Shifts & Multiplicities

Proton AssignmentCDCl3 (Free Base, 400 MHz)DMSO-d6 (HCl Salt, 400 MHz)Multiplicity & IntegrationCausality / Mechanistic Notes
Aromatic (C4-C7) 7.15 - 7.35 ppm7.20 - 7.45 ppmm (4H)Complex overlapping multiplets due to similar electronic environments on the benzene ring.
Amine (-NH2 / -NH3+) ~1.80 ppm~8.80 ppmbr s (2H) / br s (3H)Broad due to quadrupolar relaxation of N and proton exchange. Salt formation shifts the signal drastically downfield.
Methoxy (-OCH3) ~3.70 ppm~3.65 ppms (3H)Sharp singlet; highly diagnostic peak confirming the integrity of the methyl ester.
C3-H (Benzylic) 2.90 - 3.10 ppm3.00 - 3.15 ppmm (2H)Diastereotopic pair. Deshielded relative to C2 due to the adjacent aromatic ring.
C2-H (Aliphatic) 2.10 - 2.60 ppm2.30 - 2.70 ppmm (2H)Diastereotopic pair. Complex splitting due to simultaneous geminal and vicinal coupling.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that is free from artifactual line broadening, follow this step-by-step methodology:

  • Sample Weighing: Accurately weigh 5–10 mg of methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate.

  • Solvent Dissolution:

    • For Free Base: Dissolve in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • For HCl Salt: Dissolve in 0.6 mL of DMSO-d6.

  • Filtration (Critical Causality Step): Pass the dissolved solution through a tight glass wool plug packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Why? Even microscopic undissolved particulates distort magnetic field homogeneity, degrading shimming quality and artificially broadening the complex indane multiplets.

  • Acquisition & Self-Validation:

    • Insert the tube and lock onto the deuterium signal.

    • Shim the magnet (Z1, Z2, Z3) until the lock signal is maximized.

    • Validation Check: Ensure the TMS or residual solvent peak has a Full Width at Half Maximum (FWHM) of < 1.0 Hz. Do not proceed with acquisition if the peak is broader.

    • Acquire standard 1H NMR: 16–32 scans, 30° pulse angle, with a relaxation delay (D1) of 1.5 seconds.

  • Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing the resolution of the diastereotopic splits.

Workflow Visualization

G Start Methyl 1-aminoindane-1-carboxylate Characterization Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Best for Free Base) Solvent->CDCl3 Non-polar DMSO DMSO-d6 (Best for HCl Salt) Solvent->DMSO Polar/Salt Field Field Strength Selection CDCl3->Field DMSO->Field MHz400 400 MHz (Routine QC) Field->MHz400 Standard MHz600 600 MHz (Diastereotopic Resolution) Field->MHz600 High-Res Analysis Multiplet Analysis & Signal Integration MHz400->Analysis MHz600->Analysis

Workflow for optimizing 1H NMR analysis of methyl 1-aminoindane-1-carboxylate.

References

  • Title: Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL: [Link]

Sources

Comparative

X-ray crystallography data for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Executive Summary Product: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also known as Methyl 1-aminoindane-1-carboxylate). Primary Application: Conformationally constrained amino acid (CcAA) scaffold for peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (also known as Methyl 1-aminoindane-1-carboxylate). Primary Application: Conformationally constrained amino acid (CcAA) scaffold for peptidomimetics and medicinal chemistry. Core Value Proposition: Unlike flexible phenylalanine analogs, this indane-based scaffold locks the aromatic side chain into a specific orientation (


 constraint), significantly reducing entropic penalty upon receptor binding and stabilizing specific secondary structures like 

-turns.

Structural Analysis & Comparison

The "Constrained vs. Flexible" Paradigm

In drug design, the transition from a flexible lead to a rigid analog is a critical strategy to improve potency and selectivity.[1] This guide compares the Indane Scaffold (Product) against the standard Phenylalanine (Comparator).

FeatureIndane Scaffold (Product)Phenylalanine Methyl Ester (Comparator)
Core Structure Bicyclic (Fused Benzene + Cyclopentane)Acyclic (Alanine + Phenyl)
Conformational Freedom High Constraint: Side chain (

) is locked.
High Flexibility: Free rotation around

.
Chirality C1 is a quaternary chiral center.

is a tertiary chiral center.[1]
Secondary Structure Strong

-turn /

-helix inducer.
Adopts multiple conformations (

-helix,

-sheet).
Entropic Cost Low (Pre-organized).High (Must freeze rotations to bind).
X-Ray Crystallographic Insights

While specific unit cell dimensions for the methyl ester salt depend on the counterion (e.g., HCl vs. Tosylate), the molecular geometry is well-defined by the 1-amino-1-indanecarboxylic acid (Aqc) scaffold family.

Key Crystallographic Parameters (Scaffold Representative)

The following data is synthesized from high-resolution X-ray structures of Aqc-containing peptides and analogs (e.g., AIDA, protected Aqc derivatives).

  • Ring Puckering: The cyclopentene ring typically adopts an Envelope (

    
    )  or Twisted (
    
    
    
    )
    conformation to minimize eclipsing interactions between the C1-amino and C2-methylene protons.
  • Torsion Angles (

    
    ): 
    
    • The constrained

      
       (C1 of indane) severely restricts the backbone torsion angles.
      
    • Typical values:

      
       to 
      
      
      
      ,
      
      
      to
      
      
      .
    • Implication: This forces the peptide backbone into a folded state, often a Type-III

      
      -turn.
      
Comparative Torsion Data
ParameterIndane Scaffold (Aqc)Phenylalanine (Phe)Impact on Binding

(N-C

-C

-C

)
Fixed (

or

)
Variable (-60, 180, +60)Indane mimics a single "bioactive" rotamer of Phe.

(C'-N-C

-C')
RestrictedFlexibleIndane stabilizes turns; Phe allows extended sheets.
C

Geometry
Quaternary (Tetrasubstituted)Tertiary (Trisubstituted)Indane resists metabolic hydrolysis (proteolytic stability).

Expert Insight: The "locking" of the phenyl ring relative to the backbone in the indane scaffold mimics the gauche(-) or trans rotamer of phenylalanine, depending on the specific stereochemistry (R or S). This is critical for targeting GPCRs (e.g., mGluR) where the receptor pocket is narrow.

Experimental Workflow: Synthesis & Characterization

To utilize this scaffold effectively, researchers must navigate its synthesis and resolution.[1] The following workflow outlines the path from raw material to crystallographic validation.

G Start Start: Indanone / Indene Precursor Bucherer Bucherer-Bergs Reaction (Formation of Hydantoin) Start->Bucherer Hydrolysis Alkaline Hydrolysis (Yields Racemic Amino Acid) Bucherer->Hydrolysis Esterification Esterification (SOCl2/MeOH) (Yields Methyl Ester) Hydrolysis->Esterification Resolution Chiral Resolution (Diastereomeric Salt Formation) Esterification->Resolution Racemic Mixture XRay X-Ray Crystallography (Absolute Config Determination) Resolution->XRay Single Crystal Growth App Application: Peptide Synthesis / Drug Design Resolution->App Enantiopure Scaffold XRay->App Validates (R)/(S)

Figure 1: Synthetic pathway for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, highlighting the critical X-ray validation step for stereochemistry.

Protocol: Crystallization for X-Ray Analysis

To obtain diffraction-quality crystals of the methyl ester hydrochloride:

  • Solvent System: Dissolve 50 mg of the hydrochloride salt in minimal Methanol (MeOH) .

  • Precipitant: Slowly diffuse Diethyl Ether (

    
    )  or Hexane  into the methanol solution at 
    
    
    
    .
  • Vessel: Use a narrow NMR tube or a dedicated crystallization vial to control the diffusion rate.

  • Timeline: Crystals typically appear within 48-72 hours as prisms or needles.

  • Validation: The presence of the heavy atom (Chloride) facilitates structure solution via direct methods, allowing unambiguous assignment of the absolute configuration (R vs. S) using the Flack parameter.

Biological & Pharmacological Relevance[2][3][4]

The structural data translates directly to biological performance.[1] The indane scaffold is not just a passive spacer; it is an active conformational director.[1]

Mechanism of Action
  • GPCR Ligands: The scaffold is homologous to AIDA (1-aminoindan-1,5-dicarboxylic acid), a potent mGluR1 antagonist.[2] The rigidity ensures the carboxylate and amino groups match the pharmacophore of glutamate while the indane ring fills a hydrophobic pocket.[1]

  • Enzyme Inhibition: In the context of Rasagiline analogs, the amino-indane motif fits into the MAO-B active site. The methyl ester modification alters solubility and can act as a prodrug or a transition-state mimic in peptide hydrolysis.

Comparative Efficacy Data (Simulated)
Assay TypeFlexible Analog (Phe-OMe)Constrained Analog (Indane-OMe)Interpretation
Proteolytic Stability (

)
< 30 mins> 4 hoursQuaternary center blocks protease access.
Receptor Affinity (

)
~ 10

M
~ 50 nMPre-organization reduces entropic penalty (

).
Solubility (LogP)1.21.8Indane is more lipophilic, enhancing membrane permeability.

References

  • Moroni, F. et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics . Link

  • Toniolo, C. et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science . Link(Cited for comparative conformational analysis of cyclic amino acids).

  • Xiang, J. et al. (2013). Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. Acta Crystallographica Section E . Link(Representative indane-carboxylate crystal packing).

  • PDB Entry 6HP9 . (2019). Structure of DDR1 bound to indane-carboxamide inhibitor. Protein Data Bank . Link(Demonstrates ligand binding mode of the indane scaffold).

  • Sigma-Aldrich .[3] Methyl (1R)-1-aminoindane-5-carboxylate HCL Product Sheet. Link(Source for commercial availability and basic physicochemical properties).

Sources

Validation

High-Fidelity Spectroscopic Characterization of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: A Comparative Analytical Guide

Topic: Spectroscopic Analysis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Content Type: Comparative Technical Guide Audience: Drug Discovery Chemists, Analytical Scientists, and Process Development Engineers.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate Content Type: Comparative Technical Guide Audience: Drug Discovery Chemists, Analytical Scientists, and Process Development Engineers.[1]

Strategic Context: The Constrained Scaffold

In the realm of peptidomimetics and drug design, Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (henceforth referred to as MAIC-1,1 ) represents a critical class of Conformationally Restricted Amino Acids (CRAAs) .[1] Unlike its open-chain analog, Methyl Phenylglycinate, or its regioisomer, Methyl 1-aminoindane-2-carboxylate, MAIC-1,1 features a quaternary carbon at the benzylic position (C1).[1]

This structural rigidity imparts unique pharmacological properties—enhanced metabolic stability against proteases and precise orientation of pharmacophores—but it simultaneously imposes significant analytical challenges.[1] Standard "checklist" analyses often fail to distinguish this quaternary scaffold from its regioisomers or racemates.[1]

This guide provides a definitive spectroscopic framework to validate MAIC-1,1, comparing its signature directly against common alternatives to prevent costly misidentifications in early-phase development.

Comparative Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR): The "Silent Alpha" Diagnostic

The most common error in analyzing amino-indane derivatives is confusing the 1,1-substituted target with the 1,2-substituted isomer.[1] 1H NMR provides the definitive "Go/No-Go" signal.[1]

FeatureTarget: MAIC-1,1 (1-amino-1-carboxylate)Alternative: Methyl Phenylglycinate (Open Chain)Alternative: 1-Aminoindane-2-carboxylate (Regioisomer)
Alpha-Proton (Cα-H) Absent (Silent) Present (~4.5 - 5.0 ppm, Singlet)Present (~4.3 ppm, Doublet)
Benzylic Region Quaternary C1 (No H).[1][2] C3 protons appear as triplets/multiplets (~2.9 ppm).[1]Simple benzylic CH (~4.5 ppm).[1]C1-H is benzylic (~4.3 ppm).[1]
Methylene Region Complex ABXY System. C2 and C3 protons are diastereotopic and magnetically non-equivalent due to the chiral C1 center.[1]N/A (Open chain rotation averages signals).Complex multiplets, but distinct coupling to C1-H and C2-H.
13C NMR (Cα) Quaternary Signal (~65-75 ppm).[1] Low intensity.Tertiary CH Signal (~55-60 ppm).[1] High intensity.Tertiary CH Signal.[1]

Expert Insight: In MAIC-1,1, the absence of the alpha-proton signal is the primary diagnostic.[1] However, the aliphatic region (2.0 – 3.2 ppm) requires careful phasing.[1] You will observe a complex multiplet pattern for the C2 and C3 protons.[1] Unlike flexible chains where methylene protons often appear as simple triplets, the rigid indane ring combined with the C1 chiral center makes the C2 protons (H_a and H_b) diastereotopic, often resulting in a "roofing" effect or complex splitting that confirms the cyclic constraint.

B. Infrared Spectroscopy (FTIR): Ring Strain Signatures

While NMR confirms connectivity, FTIR validates the electronic environment of the carbonyl group, which is heavily influenced by ring strain and steric crowding at the quaternary center.

  • MAIC-1,1 (Target): The ester carbonyl stretch typically shifts to higher frequencies (~1735–1745 cm⁻¹ ) compared to open-chain analogs.[1] This is due to the steric bulk of the gem-disubstitution (amino and ester groups on the same carbon) and the slight ring strain of the 5-membered indane system.

  • Open-Chain Alternative: Methyl Phenylglycinate typically shows a carbonyl stretch at ~1720–1730 cm⁻¹ .[1]

  • Protocol Note: Use ATR (Attenuated Total Reflectance) on the solid hydrochloride salt for the sharpest resolution. The free base may show broadening due to intermolecular H-bonding between the amine and ester.

C. Mass Spectrometry: Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula, but fragmentation patterns (MS/MS) distinguish the core structure.

  • Precursor Ion: [M+H]⁺[1]

  • Key Fragmentation Pathway:

    • Loss of Methoxy/Carboxyl: The quaternary center stabilizes the carbocation formed after the loss of the ester group (M - 59).[1]

    • Retro-Diels-Alder (RDA): Unlike open chains, the indane system is robust and does not undergo RDA.[1] However, it may show a characteristic loss of NH₃ (M - 17) followed by aromatization-driven fragmentation.[1]

    • Differentiation: Open chain analogs often show extensive fragmentation of the alkyl chain.[1] The indane core of MAIC-1,1 remains largely intact in lower-energy collisions, appearing as a dominant indanyl cation species.[1]

Validated Analytical Workflows

Workflow 1: Purity & Identity Decision Tree

This self-validating workflow ensures that the synthesized material is not only chemically correct but also stereochemically defined.[1]

AnalyticalWorkflow Start Sample: Crude MAIC-1,1 NMR_Check Step 1: 1H NMR (CDCl3 or DMSO-d6) Start->NMR_Check Alpha_H_Check Is Alpha-Proton (4-5 ppm) Present? NMR_Check->Alpha_H_Check Regioisomer Result: Regioisomer (1,2-subst) or Open Chain Analog Alpha_H_Check->Regioisomer Yes Identity_Confirmed Identity Confirmed: 1,1-Disubstituted Indane Core Alpha_H_Check->Identity_Confirmed No (Silent Region) Chiral_HPLC Step 2: Chiral HPLC/SFC (Enantiomeric Excess) Identity_Confirmed->Chiral_HPLC MS_Check Step 3: HRMS (Verify m/z) Chiral_HPLC->MS_Check Final_Release Final Release: MAIC-1,1 (Pure) MS_Check->Final_Release

Caption: Analytical decision matrix for validating Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate.

Workflow 2: Experimental Protocols
Protocol A: 1H NMR Acquisition for Quaternary Verification
  • Objective: To confirm the absence of Cα-H and resolve diastereotopic methylene protons.

  • Solvent: DMSO-d6 is preferred over CDCl3 for the hydrochloride salt to prevent aggregation and ensure sharp amine protons.[1]

  • Parameters:

    • Concentration: ~10 mg in 0.6 mL solvent.

    • Scans: Minimum 64 (to resolve low-intensity quaternary carbons in 13C if run concurrently).

    • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbon environment can lead to longer T1 relaxation times for nearby protons; adequate delay ensures accurate integration of the aromatic vs. aliphatic regions.

  • Acceptance Criteria:

    • Integration of Aromatic Region (7.1–7.5 ppm) = 4H.[1]

    • Integration of Methyl Ester (~3.6 ppm) = 3H.[1][2]

    • Integration of Aliphatic Region (2.0–3.2 ppm) = 4H (Sum of C2 and C3).

    • CRITICAL: No integration detected between 4.0–6.0 ppm (excluding solvent/water).[1]

Protocol B: Chiral HPLC Method (Enantiomeric Purity)

Since C1 is a chiral center, "Chemical Purity" is insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA) .[1]

    • Note: DEA is mandatory to suppress the ionization of the primary amine, preventing peak tailing.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (Indane absorption).[1]

  • Validation: Inject the racemate first to establish separation resolution (Rs > 1.5).

Summary of Specifications

ParameterSpecificationAnalytical Technique
Identity Matches Reference (No Alpha-H)1H NMR (400 MHz+)
Assay > 98.0%HPLC (C18, Gradient)
Chiral Purity > 99.0% eeChiral HPLC (Normal Phase)
Residual Solvent < 5000 ppm (MeOH/EtOAc)GC-Headspace
Water Content < 1.0%Karl Fischer (Coulometric)

References

  • PubChem. Methyl 2,3-dihydro-1H-indene-1-carboxylate (Analog Structure Reference). National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. 1-Aminoindan Spectral Data (Fragment Reference). National Institute of Standards and Technology.[1][4] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Indane-Based vs. Open-Chain Amino Acid Esters

Introduction: The Strategic Role of Scaffolds and Prodrugs in Medicinal Chemistry In the landscape of modern drug discovery, the structural architecture of a molecule is paramount. Medicinal chemists continually seek sca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Scaffolds and Prodrugs in Medicinal Chemistry

In the landscape of modern drug discovery, the structural architecture of a molecule is paramount. Medicinal chemists continually seek scaffolds that provide a rigid, predictable orientation for functional groups, enhancing interactions with biological targets. The indane nucleus, a bicyclic framework fusing a benzene ring with a cyclopentane ring, represents one such "privileged structure"[1]. Its conformational rigidity and synthetic accessibility have made it a cornerstone for developing a wide range of therapeutic agents, from anticancer to neuroprotective drugs[2][3].

Concurrently, the challenge of delivering a drug to its site of action with optimal efficacy and minimal toxicity remains a significant hurdle. Open-chain amino acid esters have emerged as a powerful tool in this domain, frequently employed in prodrug strategies.[][5]. By temporarily masking a functional group on a parent drug, these esters can dramatically improve properties like water solubility and membrane permeability, often by hijacking endogenous amino acid or peptide transporters to enhance bioavailability[6][7].

This guide provides a comparative analysis of these two distinct but related chemical classes. We will explore how the rigid, conformationally restricted indane-based amino acid esters often function as potent, direct inhibitors of biological targets, while their flexible, open-chain counterparts serve as versatile tools for optimizing drug delivery and pharmacokinetic profiles. Through an examination of experimental data in enzyme inhibition and cytotoxicity, alongside detailed protocols, this guide will illuminate the strategic considerations behind choosing one structural approach over the other.

Comparative Analysis of Enzyme Inhibition

Enzyme inhibition is a foundational mechanism for therapeutic intervention, allowing for the precise modulation of biological pathways. The structural characteristics of an inhibitor—its shape, rigidity, and distribution of functional groups—are critical determinants of its potency and selectivity.

Indane-Based Esters: Potency Through Structural Rigidity

The constrained nature of the indane scaffold can be a significant advantage in inhibitor design. By locking key pharmacophoric elements into a favorable conformation, these molecules can minimize the entropic penalty upon binding to an enzyme's active site, often leading to high affinity.

A compelling example is found in the development of novel fungicides that target succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. A recent study detailed the design of indene amino acid derivatives as SDH inhibitors[8]. The researchers found that incorporating the indane-like core significantly enhanced hydrophobic interactions within the SDH binding pocket. For instance, compound i18 from this series showed a 7.4-fold improvement in porcine heart SDH inhibition compared to its parent structure, achieving an IC50 value of 0.5026 µM[8]. This enhanced potency was attributed directly to the optimized fit of the rigid indene fragment within the enzyme's hydrophobic pocket, a finding supported by molecular docking simulations[8].

mitochondrial_inhibition cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Inhibitor Indane-Based SDH Inhibitor Inhibitor->Complex_II

Caption: Inhibition of Complex II (SDH) by an indane-based inhibitor disrupts the mitochondrial electron transport chain.

Open-Chain Amino Acid Esters: Activity Governed by Flexibility and Chain Length

In contrast to the pre-organized structure of indane derivatives, the bioactivity of open-chain amino acid esters is often dictated by the length and composition of their aliphatic chains. This flexibility can be advantageous for exploring the topology of a binding site but may also require a greater conformational penalty upon binding.

Studies on synthetic amino acid derivatives as inhibitors of digestive enzymes, such as pancreatic α-amylase and α-glucosidase, highlight this principle. It was observed that the inhibitory effect was directly related to the length of the hydrocarbon chain[9]. For example, derivatives with a higher number of carbon atoms in their aliphatic chains were more effective at inhibiting pancreatic α-amylase, with some compounds showing inhibitory effects similar to the drug acarbose[9]. However, this trend can reverse; for pancreatic lipase, compounds with side chains exceeding eight carbons lost inhibitory activity, suggesting a specific spatial limit within the active site [2.

This class of compounds can also exhibit varied inhibition kinetics. While some open-chain esters act as competitive inhibitors, others, particularly those with additional functional groups like a side-chain amine, may interact with secondary sites on the enzyme, leading to non-competitive or mixed-type inhibition[9].

Quantitative Comparison: Enzyme Inhibition
Compound ClassTarget EnzymeKey Structural FeatureIC50 Value (µM)Reference
Indane-Based Amino Acid Derivative (i18) Porcine Heart SDHRigid Indene Core0.5026[8]
Open-Chain Amino Acid Derivative (PPC101) α-GlucosidaseLong Aliphatic Chain51.00[9]
Acarbose (Reference Drug) α-GlucosidasePseudo-oligosaccharide639.00[9]

This table illustrates the high potency that can be achieved with a structurally optimized rigid scaffold compared to a flexible open-chain inhibitor, though they target different enzyme systems.

Comparative Analysis of Cytotoxicity

Evaluating cytotoxicity is a critical step in drug discovery, particularly for developing anticancer agents. Here, we compare how the two classes of compounds induce cell death, a key measure of potential therapeutic efficacy.

Indane-Based Esters: Direct Cytotoxic Agents

The indane scaffold is a common feature in molecules designed for anticancer activity. Their rigid structure can facilitate strong interactions with various oncogenic targets. For example, a series of novel indanone-containing spiroisoxazoline derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines[10]. Compound 9f from this series demonstrated potent activity against the MCF-7 breast cancer cell line. Further investigation revealed that its mechanism involved the induction of apoptosis, evidenced by a significant increase in the expression of pro-apoptotic Bax and caspase-3 mRNA, and a decrease in anti-apoptotic Bcl-2 mRNA[10]. This suggests that these rigid molecules can directly trigger programmed cell death pathways. Other studies have identified indane-based scaffolds with cytotoxic activity in the low micromolar range against breast, prostate, and lung cancer cell lines[11].

Open-Chain Amino Acid Esters: The Prodrug Approach to Cytotoxicity

Open-chain amino acid esters are more commonly used to enhance the cytotoxic effect of a known parent drug. The goal is not for the ester itself to be the primary cytotoxic agent, but to improve the delivery and release of a potent payload.

A study on α-amino acid ester prodrugs of camptothecin (CPT), a potent anticancer agent, illustrates this strategy[12]. CPT has poor water solubility and its active lactone ring is unstable at physiological pH. By converting CPT into amino acid ester prodrugs, the researchers aimed to stabilize the molecule and control its release. The cytotoxicity of these prodrugs was then evaluated against A549 human lung carcinoma cells. The results showed that the prodrugs themselves were less toxic than the parent CPT, but they hydrolyzed over time to release the active drug. The rate of this release, and thus the observed cytotoxicity, was dependent on the length of the amino acid side chain, demonstrating a tunable approach to drug delivery[12].

cytotoxicity_workflow cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay MTT Assay & Readout Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Prepare Prepare Compound Dilutions Adhere->Prepare Treat Add Compounds to Wells Prepare->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data_Analysis Data Analysis Read->Data_Analysis Calculate IC50

Caption: General experimental workflow for determining compound cytotoxicity using the MTT assay.

Quantitative Comparison: Cytotoxicity
Compound ClassCell LineActivity TypeIC50 Value (µM)Reference
Indanone Spiroisoxazoline Derivative (9f) MCF-7 (Breast Cancer)Direct Cytotoxicity1.12[10]
Indane Hybrid (14b2t) SKBR3 (Breast Cancer)Direct Cytotoxicity1.04[11]
CPT-Glycine Ester Prodrug (2a) A549 (Lung Cancer)Prodrug (Releases CPT)1.8[12]
Camptothecin (Parent Drug) A549 (Lung Cancer)Direct Cytotoxicity0.02[12]
Sulfated Undecenoic Acid-Amino Acid Derivative DU145 (Prostate Cancer)Direct Cytotoxicity12.5[13]

This table highlights that while rigid indane scaffolds can be highly potent cytotoxic agents, amino acid ester prodrugs are designed to release an even more potent parent drug, with their own IC50 values reflecting the rate of conversion.

Key Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are detailed, step-by-step methodologies for the synthesis of a representative compound and for key bioactivity assays.

Protocol 1: Synthesis of an Indane-Based Amino Acid Ester Derivative

(Adapted from the synthesis of indene amino acid derivatives[8])

This protocol describes a general procedure for coupling a carboxylic acid-functionalized indane core with an amino acid ester.

Causality: This multi-step synthesis uses standard peptide coupling reagents (EDCI, HOBt) to efficiently form an amide bond between the indane core and the amino ester. DIPEA is used as a non-nucleophilic base to neutralize hydrochloride salts and facilitate the reaction. Each step requires careful purification to ensure the final compound's integrity for biological testing.

  • Activation of the Indane Carboxylic Acid:

    • To a solution of 2-carboxy-indan derivative (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 2.2 eq) and 1-Hydroxybenzotriazole (HOBt, 2.5 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 2.1 eq) dropwise to the mixture.

    • Stir the reaction mixture at 0 °C for 1 hour to allow for the formation of the active ester intermediate.

  • Coupling with Amino Acid Ester:

    • To the activated mixture, add the desired amino acid methyl ester hydrochloride (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 16-20 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indane-based amino acid ester.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Enzyme Inhibition Assay

(General protocol based on principles from[8][14][15])

This protocol outlines a general method for determining the IC50 value of a compound against a target enzyme using a spectrophotometric microplate reader.

Causality: This assay measures the rate of an enzymatic reaction by monitoring the change in absorbance of a substrate or product over time. By comparing the reaction rate in the presence of varying concentrations of an inhibitor to the rate of an uninhibited control, a dose-response curve can be generated to calculate the IC50—the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor compound in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in the appropriate assay buffer, ensuring the final DMSO concentration in the assay well is ≤1%.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer. The optimal concentrations should be determined empirically, often near the substrate's Km value.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of buffer with 1% DMSO to the "no inhibitor" (100% activity) control wells. Add 10 µL of a known potent inhibitor to "positive control" wells.

    • Add 20 µL of the enzyme solution to all wells except the "blank" (no enzyme) wells.

    • Pre-incubate the plate at the optimal temperature (e.g., 37 °C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay

(Adapted from methodologies described in[12][16])

This assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, one can quantify the reduction in cell viability caused by a cytotoxic compound.

  • Cell Seeding:

    • Harvest cultured cells (e.g., A549, MCF-7) using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final density of 5,000-10,000 cells per 100 µL in culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations (in triplicate). Include "vehicle control" (medium with DMSO) and "no cell" blank wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 4% HCl solution in isopropanol) to each well to dissolve the crystals.

    • Gently pipette to ensure complete dissolution, resulting in a homogenous purple solution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: % Viability = 100 * (Abs_treated / Abs_vehicle).

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Discussion: Structure, Stability, and Bioavailability

The choice between an indane-based and an open-chain amino acid ester is fundamentally a strategic one, driven by the therapeutic objective.

structure_activity Structure vs. Bioactivity Strategy cluster_indane Indane-Based Ester Strategy cluster_openchain Open-Chain Ester Strategy Indane Rigid Indane Scaffold Constrained Conformationally Constrained Indane->Constrained Binding Optimized Binding Fit (Lower Entropic Penalty) Constrained->Binding Result_Indane High Potency & Selectivity (Direct Inhibitor) Binding->Result_Indane Target Biological Target (Enzyme / Cell) Result_Indane->Target Direct Interaction OpenChain Flexible Open-Chain Prodrug Prodrug Moiety OpenChain->Prodrug Transport Improved Solubility & Uptake (e.g., PepT1) Prodrug->Transport Result_OpenChain Enhanced Bioavailability (Improved PK/PD) Transport->Result_OpenChain Result_OpenChain->Target Delivers Parent Drug

Caption: Strategic comparison of indane-based versus open-chain ester drug design approaches.

Structural Rigidity vs. Flexibility: The primary distinction lies in conformational freedom. The indane scaffold provides a rigid framework that can precisely position substituents to maximize interactions with a target, as seen in the potent SDH inhibitors[8]. This pre-organization is ideal for developing direct, high-affinity inhibitors. In contrast, the flexibility of open-chain esters is less suited for high-potency direct inhibition but is perfect for their role as prodrugs, where the primary goal is not target binding but successful transit through the body[6][9].

Stability and Release Kinetics: The ester bond in both classes is susceptible to hydrolysis by plasma and intracellular esterases. For a direct inhibitor, this can be a liability, leading to metabolic inactivation. For a prodrug, this cleavage is the essential activation step[6]. The rate of hydrolysis can be tuned by modifying the amino acid side chain; bulkier side chains can sterically hinder esterase activity, prolonging the prodrug's half-life and altering its release profile[12].

Bioavailability and Transport: This is where the open-chain amino acid ester strategy truly excels. Many amino acid and small peptide transporters (like PepT1) are highly expressed in the intestine and are exploited to carry amino acid-conjugated drugs into circulation, bypassing the poor permeability of the parent molecule[][7]. This significantly enhances oral bioavailability. While indane-based molecules can have favorable lipophilicity for passive diffusion, they do not typically engage these active transport mechanisms unless specifically designed to do so.

Conclusion and Future Outlook

The comparative analysis of indane-based and open-chain amino acid esters reveals two powerful and distinct strategies in drug discovery.

  • Indane-based amino acid esters are prime candidates for developing highly potent and selective direct-acting agents . Their rigid scaffold is ideal for optimizing interactions with a specific biological target, making them excellent starting points for lead optimization when a clear enzyme or receptor target is known.

  • Open-chain amino acid esters are the quintessential tools for the prodrug approach . Their value lies in their ability to modify the physicochemical properties of a parent drug, enhancing solubility, stability, and, most importantly, bioavailability through active transport mechanisms.

The future of drug design will likely involve a hybridization of these concepts. One could envision an indane-based core, providing high-potency inhibition, that is further derivatized with a specific amino acid ester moiety designed not for flexibility, but to target a transporter expressed on cancer cells, thereby combining potent, direct activity with targeted delivery. By understanding the fundamental strengths and weaknesses of each structural class, researchers can make more informed, strategic decisions to design the next generation of effective therapeutics.

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors.
  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC.
  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.
  • Amino Acids in the Development of Prodrugs. PMC.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]

  • Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. MDPI. [Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Increased Bioavailability of Tricin−Amino Acid Derivatives via a Prodrug Approach. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules. ResearchGate. [Link]

  • A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. PMC. [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Arrow@TU Dublin. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

Sources

Validation

Technical Guide: QC Protocols for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Executive Summary: The Scaffold & Its Utility Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS: 193634-34-3 for HCl salt) is a specialized, conformationally restricted amino acid derivative. Structurally, it repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & Its Utility

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (CAS: 193634-34-3 for HCl salt) is a specialized, conformationally restricted amino acid derivative. Structurally, it represents a cyclized analog of phenylalanine where the side chain is "locked" into the backbone via a methylene bridge.

Why this reagent matters: In drug discovery, this scaffold is deployed to restrict the conformational freedom of peptide backbones. Unlike acyclic


-amino acids (e.g., Phenylalanine), the indane ring imposes rigid 

and

torsion angles. This pre-organization reduces the entropic penalty upon binding to biological targets (GPCRs, enzymes), often resulting in significant potency gains.

The Methyl Ester form is the preferred intermediate for peptide coupling reactions because it masks the carboxylic acid, enhancing solubility in organic solvents (DCM, DMF) compared to the zwitterionic free acid.

Comparative Analysis: Ester vs. Alternatives

The choice of the methyl ester over other derivatives is a strategic balance between reactivity and stability.

FeatureMethyl Ester (Subject)Free Acid (Alternative)t-Butyl Ester (Alternative)
Solubility High (DCM, MeOH, EtOAc)Low (Water/Alcohol only)High (Non-polar solvents)
Reactivity Moderate; susceptible to base hydrolysis.Low; requires activation (HATU/EDC).Low; acid-labile.
Stability Risk: Hydrolysis to acid if wet.High; indefinite shelf life.High; stable to base.
Use Case Solution-phase synthesis; rapid deprotection.Starting material; solid-phase synthesis.Acid-sensitive synthetic routes.

Critical Insight: The primary QC challenge for the Methyl Ester is spontaneous hydrolysis . Exposure to ambient moisture can slowly revert the ester to the free acid (1-amino-2,3-dihydro-1H-indene-1-carboxylic acid), which precipitates out of non-polar solvents and alters stoichiometry in coupling reactions.

QC Protocol A: Chemical Purity & Identity (HPLC-UV-MS)

Objective: Quantify the active ester and detect the primary impurity (Free Acid). Methodology: Reverse Phase HPLC with acidic mobile phase is mandatory. Neutral pH causes peak tailing of the free amine; basic pH risks in-situ hydrolysis of the ester.

Step-by-Step Methodology
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       60% B (Elution of polar acid then ester)
      
    • 12-15 min: 60%

      
       95% B (Wash lipophilic dimers)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Ester) and 254 nm (Indane aromatic ring).

  • Sample Prep: Dissolve 1 mg/mL in anhydrous Methanol . Note: Do not use water/ACN mixes for storage; inject immediately to prevent hydrolysis.

Acceptance Criteria:

  • Purity:

    
     98.0% (Area %).[1]
    
  • Impurity (Free Acid):

    
     0.5%.[2][3] (Elutes earlier than the ester due to polarity).[4]
    
  • Identity (MS): [M+H]+ = 192.1 (Calculated for C11H13NO2).

QC Protocol B: Chiral Purity (SFC/Normal Phase)

Objective: Determine Enantiomeric Excess (ee%). Context: The C1 position is a quaternary chiral center. Synthesis often yields a racemate unless enzymatic resolution or chiral auxiliaries were used. Drug candidates typically require >99% ee.

Step-by-Step Methodology
  • Technique: Supercritical Fluid Chromatography (SFC) is preferred over Normal Phase HPLC for speed and resolution of amino esters.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).[5] Coated phases (AD/OD) are less robust for amine salts.

  • Co-Solvent: 15% Methanol with 0.1% Isopropylamine (IPA) or Diethylamine (DEA).

    • Expert Note: The basic additive is critical to suppress non-specific interactions of the free amine with the stationary phase silica, ensuring sharp peaks.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

Acceptance Criteria:

  • Enantiomeric Excess:

    
     99.0% for asymmetric synthesis batches; 50:50 (
    
    
    
    2%) for racemic scaffolds.

Visualizing the Impurity & QC Landscape

The following diagram maps the synthesis pathway risks and the logic flow for Quality Control.

QC_Workflow Start Raw Material (Indan-1-one) Step1 Bucherer-Bergs Reaction Start->Step1 Hydantoin Spiro-Hydantoin Intermediate Step1->Hydantoin Hydrolysis Hydrolysis to Free Acid Hydantoin->Hydrolysis FreeAcid Impurity A: Free Acid (High MP, Insoluble) Hydrolysis->FreeAcid Esterification Methylation (MeOH/SOCl2) FreeAcid->Esterification Product Target: Methyl Ester (HCl Salt) Esterification->Product Storage Storage (Moisture Exposure) Product->Storage QC_HPLC QC: HPLC-UV (Check for Free Acid) Product->QC_HPLC Storage->FreeAcid Degradation (Hydrolysis) QC_Chiral QC: Chiral SFC (Check Enantiomers) QC_HPLC->QC_Chiral Pass (>98%)

Figure 1: Synthesis pathway showing the origin of the critical "Free Acid" impurity and the QC decision flow.

Handling & Storage Protocols

To maintain the integrity validated by the protocols above, strict handling is required.

  • Hygroscopicity: The HCl salt is hygroscopic. Absorbed water catalyzes ester hydrolysis.

    • Action: Store under Argon/Nitrogen atmosphere at -20°C.

  • Re-Validation: If the container is opened and stored for >30 days, re-run QC Protocol A . If Free Acid content rises >1.0%, recrystallize from MeOH/Et2O.

  • Solvent Exclusion: Ensure reaction solvents (DMF, DCM) are anhydrous. The presence of water during coupling (e.g., with EDC/HOBt) will compete with the amine, hydrolyzing the ester and capping the growing peptide chain.

References

  • Sigma-Aldrich. (2024). 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid Product Specification. Link

  • ChemScene. (2024). Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate HCl Data Sheet. Link

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Development Guide. Link

  • National Institutes of Health (PMC). (2007). Stability of amino acid methyl esters in chromatographic systems. Link

  • EPA CompTox. (2024). Methyl 1-amino-2,3-dihydro-1H-indene-carboxylate Dashboard. Link

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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